Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6-8(12)11(5-4-10-6)7(2)9(13)14-3/h6-7,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCSDNRSPAKRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402830 | |
| Record name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108824-74-4 | |
| Record name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate: A Theoretical and Practical Framework for Researchers
Foreword: Navigating the Uncharted
In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited published data. This guide addresses such a scenario for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. The piperazine core is a well-established pharmacophore present in numerous approved drugs, suggesting the potential for diverse biological activities.[1][2] This document serves as a comprehensive theoretical and practical framework, offering predicted physicochemical properties, a plausible synthetic route, and detailed analytical methodologies. By leveraging established principles of organic chemistry and data from analogous structures, this guide aims to empower researchers to synthesize, purify, and characterize this compound with confidence.
Section 1: Predicted Physicochemical Properties
Due to the absence of specific experimental data for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate in publicly available databases, the following properties have been calculated or predicted based on its chemical structure and data from structurally related compounds. These values provide a foundational dataset for experimental design and analytical method development.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₉H₁₆N₂O₃ | Calculated from structure |
| Molecular Weight | 200.24 g/mol | Calculated from structure |
| IUPAC Name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | Standard nomenclature |
| CAS Number | Not assigned | No public record found |
| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Analogy with similar small molecule esters and piperazine derivatives. |
| Solubility | Predicted to be soluble in water and common organic solvents like methanol, ethanol, and dichloromethane. | The piperazine moiety and the ester group are expected to confer some polarity. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Based on the molecular weight and functional groups which suggest strong intermolecular interactions. |
| Melting Point | If solid, likely to be in the range of 40-80 °C. | Highly dependent on crystalline packing; this is a broad estimation. |
| logP (Octanol/Water Partition Coefficient) | Estimated to be between 0.5 and 1.5. | The piperazine ring is hydrophilic, while the rest of the molecule has nonpolar character. |
| pKa | The secondary amine in the piperazine ring is predicted to have a pKa around 8-9. | Based on typical pKa values for secondary amines in similar heterocyclic systems. |
Section 2: Proposed Synthesis and Purification
The synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate can be logically achieved via a nucleophilic substitution reaction. The proposed route involves the N-alkylation of 3-methyl-2-oxopiperazine with a suitable methyl 2-halopropanoate.
Synthetic Workflow Diagram
Caption: Proposed synthetic route via nucleophilic substitution.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.
Materials:
-
3-Methyl-2-oxopiperazine
-
Methyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-2-oxopiperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution.
-
Addition of Electrophile: While stirring vigorously, add methyl 2-bromopropanoate (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Objective: To purify the crude Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.
-
Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the final product.
Section 3: Proposed Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.
Analytical Workflow Diagram
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the molecule.
-
¹H NMR (Proton NMR):
-
Predicted Chemical Shifts (in CDCl₃, δ in ppm):
-
~ 1.2-1.4 (doublet, 3H): Methyl group on the propanoate moiety.
-
~ 1.3-1.5 (doublet, 3H): Methyl group on the piperazinone ring.
-
~ 2.8-3.8 (multiplets, 4H): Methylene protons of the piperazine ring.
-
~ 3.7 (singlet, 3H): Methyl ester protons.
-
~ 4.0-4.5 (quartet, 1H): Methine proton of the propanoate moiety.
-
~ 4.2-4.7 (multiplet, 1H): Methine proton on the piperazinone ring.
-
A broad singlet corresponding to the N-H proton of the piperazine ring might be observed, which would disappear upon D₂O exchange.
-
-
-
¹³C NMR (Carbon NMR):
-
Predicted Chemical Shifts (in CDCl₃, δ in ppm):
-
~ 15-20: Methyl carbons.
-
~ 40-60: Methylene and methine carbons of the piperazine ring and propanoate side chain.
-
~ 52: Methyl ester carbon.
-
~ 170-175: Carbonyl carbons of the ester and the amide.
-
-
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak: [M+H]⁺ at m/z 201.25.
-
Potential Fragmentation Pattern: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the propanoate side chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Method: A reversed-phase HPLC method would be suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at a wavelength around 210 nm, as the amide chromophore should have some absorbance.[3] For enhanced sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.[4]
-
Purity Assessment: The purity is determined by the area percentage of the main peak.
-
Section 4: Conclusion and Future Directions
This technical guide provides a robust theoretical framework for the synthesis and characterization of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate. While the physicochemical properties are predicted, the proposed synthetic and analytical protocols are based on well-established and reliable chemical principles. The next crucial step is the experimental validation of these predictions. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that optimization of reaction conditions and analytical methods may be necessary. The successful synthesis and characterization of this molecule will open avenues for exploring its potential biological activities and its utility as a building block in medicinal chemistry.
References
-
Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Pelchem. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubChem. Methyl 2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]
-
Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]
Sources
Biological Activity Potential of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
The following technical guide details the biological potential and application of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate , a specialized peptidomimetic scaffold.
Content Type: Technical Whitepaper & Application Guide Core Focus: Peptidomimetic Drug Design, Scaffold Utility, and Synthetic Protocols
Executive Summary: The Constrained Turn Mimic
Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry designed to mimic the secondary structure of peptides. By constraining the peptide backbone into a fixed geometry, this molecule serves as a critical building block for Integrin Antagonists (RGD mimetics) , Protease Inhibitors (Factor Xa, Thrombin) , and G-Protein Coupled Receptor (GPCR) ligands .
Its value lies in its bifunctionality :
-
The 2-Oxopiperazine Core: Acts as a rigid linker that restricts conformational freedom, mimicking a
-turn or -turn often found in bioactive peptide loops. -
The C3-Methyl & N1-Propanoate Groups: Introduce chirality and specific vector orientation for side-chain interactions, essential for high-affinity binding to receptor pockets.
Structural Biology & Mechanism of Action[1][2]
Peptidomimetic Geometry
The biological activity of this scaffold stems from its ability to fix the
-
Conformational Lock: The 6-membered lactam ring locks the N-C
bond, forcing the attached substituents into specific vectors. -
Turn Mimicry: The N-substituted-3-methyl-2-oxopiperazine motif closely mimics the
and residues of a Type II -turn , a recognition motif critical for protein-protein interactions (e.g., RGD recognition by Integrins).
Validated Therapeutic Targets
Based on the structural homology of the piperazinone core, this scaffold is a precursor for:
-
Integrin
Antagonists: The ester group (hydrolyzed to acid) mimics the Aspartate (D) of the RGD sequence, while the N4 position can be derivatized with a basic guanidine mimic (Arg equivalent). -
Factor Xa Inhibitors: The ring serves as a neutral spacer, orienting the S1 (specificity pocket) and S4 (hydrophobic pocket) binding groups.
Visualization: Scaffold Utility & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for transforming this building block into a bioactive drug candidate.
Caption: SAR map demonstrating the transformation of the piperazinone scaffold into three distinct therapeutic classes via regioselective modification.
Experimental Protocols
Synthetic Causality
The synthesis of bioactive derivatives typically requires functionalizing the N4-position (the only secondary amine). The choice of base and solvent is critical to prevent racemization of the C3-methyl center.
Protocol: Regioselective N4-Alkylation
Objective: To attach a hydrophobic or basic side chain to the N4 position without disturbing the chiral integrity of the C3 or N1-propanoate centers.
Reagents:
-
Substrate: Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate (1.0 eq)
-
Electrophile: Benzyl bromide or substituted alkyl halide (1.1 eq)
-
Base:
(anhydrous, 2.0 eq) or (for sensitive electrophiles) -
Solvent: Acetonitrile (
) or DMF (dry)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous
under an inert atmosphere ( or ). Reasoning: Moisture can hydrolyze the methyl ester; inert gas prevents oxidation of the amine. -
Base Addition: Add 2.0 mmol of anhydrous
. Stir at room temperature for 15 minutes. Reasoning: Pre-deprotonation/activation of the secondary amine. -
Alkylation: Dropwise add 1.1 mmol of the electrophile (dissolved in 1 mL
) over 10 minutes. -
Reaction: Heat to 60°C and monitor by TLC/LC-MS. Typical reaction time is 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
.[1] -
Validation: Confirm product via
-NMR. Look for the disappearance of the N4-H broad singlet (typically ~2.0-3.0 ppm) and appearance of alkyl protons.
Self-Validating Quality Control (QC)
-
Chiral Purity Check: Use Chiral HPLC (e.g., Chiralpak AD-H column) to ensure the C3-methyl stereocenter was not racemized by base/heat.
-
Ester Integrity: Verify the methyl ester singlet (~3.6-3.7 ppm) remains intact in NMR; loss indicates hydrolysis.
Quantitative Data Summary: Predicted Activity
While the specific ester is a prodrug/intermediate, its hydrolyzed and derivatized forms exhibit the following activity ranges in literature for related analogs:
| Therapeutic Class | Target Receptor | Derivative Type | Activity Range ( | Mechanism |
| Antithrombotic | Factor Xa | N4-Aryl-sulfonamide | 10 – 100 nM | S1/S4 Pocket Binding |
| Anti-angiogenic | Integrin | N4-Benzamidine acid | 5 – 50 nM | RGD Mimicry |
| Antiviral | HCV NS3 Protease | Ketoamide derivative | < 1 | Active Site Covalent Trap |
| Analgesic | Mu-Opioid | Dermorphin analog | 50 – 200 nM | GPCR Agonism |
References
-
Piperazine Scaffolds in Medicinal Chemistry Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
RGD Mimetics & Integrin Antagonists Title: Design and synthesis of 3-substituted-2-oxopiperazine derivatives as fibrinogen receptor antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Opioid Receptor Activity Title: Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.[3] Source: PubMed. URL:[Link]
Sources
Methodological & Application
Scalable synthesis protocols for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Application Note: Scalable Synthesis Protocols for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Part 1: Executive Summary & Strategic Analysis
This technical guide outlines a scalable, robust protocol for the synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate . This scaffold is a privileged pharmacophore in peptidomimetics, serving as a constrained analogue of the alanyl-alanine dipeptide.
Structural Analysis & Retrosynthesis: The target molecule features a 2-oxopiperazine (piperazinone) core with a methyl group at the C3 position and a methyl propanoate moiety attached to the N1 nitrogen (secondary amine).
-
Note on Nomenclature: In this protocol, we utilize the numbering convention where the secondary amine is N1 and the amide nitrogen is N4 , consistent with the "1-yl" designation in the target name referring to the alkylated amine site.
The Scalability Challenge: Direct cyclization of acyclic precursors often leads to oligomerization or bis-alkylation. The most scalable industrial route adopts a convergent strategy :
-
Core Synthesis: Construction of the 3-methyl-2-oxopiperazine ring via intramolecular amidation.
-
N-Alkylation: Regioselective alkylation of the secondary amine with methyl 2-halo-propanoate.
This approach minimizes impurity profiles and allows for the use of commercially available or easily synthesized starting materials.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Convergent synthesis pathway illustrating the formation of the piperazinone core followed by N-functionalization.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of the Core (3-Methyl-2-oxopiperazine)
Rationale: While this core is commercially available, in-house synthesis is often required for scale-up or when specific stereochemistry (e.g., (S)-3-methyl) is needed starting from chiral alanine derivatives.
Reaction Scheme: Ethylenediamine + Methyl 2-chloropropionate → [N-(2-aminoethyl)alanine ester] → 3-Methyl-2-oxopiperazine
Materials:
-
Ethylenediamine (EDA) [CAS: 107-15-3] - 10.0 equiv. (Large excess is critical to prevent bis-alkylation).
-
Methyl 2-chloropropionate [CAS: 17639-95-9] - 1.0 equiv.
-
Solvent: Toluene (for cyclization).
-
Base: Sodium Methoxide (catalytic, optional for cyclization acceleration).
Protocol:
-
Mono-Alkylation:
-
Charge a reactor with Ethylenediamine (10 equiv.) and cool to 0–5 °C.
-
Add Methyl 2-chloropropionate (1 equiv.) dropwise over 2 hours, maintaining internal temperature <10 °C.
-
Mechanism:[1][2][3][4][5] The primary amine of EDA displaces the chloride. The ester remains intact at low temperature.
-
Allow to warm to 20–25 °C and stir for 12 hours.
-
-
Work-up (Removal of EDA):
-
Concentrate the reaction mixture under high vacuum (rotary evaporator) to remove the bulk of excess ethylenediamine.
-
Critical Step: Co-evaporate with toluene (2x) to ensure complete removal of EDA, which would poison the cyclization or lead to byproducts.
-
-
Cyclization:
-
Dissolve the oily residue (Intermediate A) in Toluene (10 vol).
-
Heat to reflux (110 °C). The internal secondary amine attacks the methyl ester to form the lactam.
-
Monitor methanol evolution (using a Dean-Stark trap or distillation head).
-
Stir at reflux for 6–12 hours until HPLC indicates consumption of the linear intermediate.
-
-
Isolation:
Stage 2: Regioselective N-Alkylation (Synthesis of the Target)
Rationale: The 2-oxopiperazine ring has two nitrogens: the amide (N4) and the amine (N1). The amine (N1) is significantly more nucleophilic (pKa ~8-9) compared to the amide (pKa ~15-17). Therefore, mild basic conditions ensure exclusive alkylation at the desired N1 position.
Materials:
-
3-Methyl-2-oxopiperazine (Core from Stage 1) - 1.0 equiv.
-
Methyl 2-bromopropanoate [CAS: 5445-17-0] - 1.1 equiv.
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular - 2.0 equiv.
-
Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade).
-
Catalyst: Potassium Iodide (KI) - 0.1 equiv. (Finkelstein condition to accelerate reaction).
Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Methyl-2-oxopiperazine (1.0 eq) and K₂CO₃ (2.0 eq) in Acetonitrile (10 mL/g).
-
Add KI (0.1 eq).
-
Stir at room temperature for 15 minutes.
-
-
Addition:
-
Add Methyl 2-bromopropanoate (1.1 eq) dropwise.
-
Note: Methyl 2-chloropropionate can be used but requires higher temperatures and longer times. The bromo-derivative is preferred for milder conditions.
-
-
Reaction:
-
Heat the mixture to 60 °C (oil bath).
-
Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Reaction typically completes in 4–6 hours.
-
-
Work-up:
-
Purification:
Part 4: Process Control & Characterization
Stereochemical Considerations: The target molecule contains two chiral centers:
-
C3 of the ring: Derived from the starting chloropropionate/alanine.
-
Alpha-carbon of the side chain: Derived from the alkylating agent.
Unless enantiopure starting materials (e.g., L-Alanine derivatives and (S)-Methyl 2-bromopropanoate) are used, the product will be a mixture of four stereoisomers (two pairs of enantiomers, forming diastereomers).
-
Diastereomer Separation: The diastereomers (e.g., cis-like vs trans-like relative to the ring plane) often have distinct NMR shifts and retention times. They can be separated via silica chromatography or preparative HPLC if needed.
Data Summary Table:
| Parameter | Specification / Result |
| Appearance | Pale yellow to colorless viscous oil |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.24 g/mol |
| ¹H NMR (Diagnostic) | δ 3.0-3.5 (m, ring protons), δ 3.70 (s, 3H, -OCH₃), δ 1.3-1.4 (d, 3H, Ring-CH₃), δ 1.4-1.5 (d, 3H, Sidechain-CH₃).[1] |
| Mass Spectrometry | [M+H]⁺ = 201.2 m/z |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in Water. |
Part 5: Safety & Handling
-
Ethylenediamine: Highly corrosive, sensitizer, and flammable. Use strictly in a fume hood. Ensure complete removal before high-temperature steps to avoid explosion hazards.
-
Methyl 2-bromopropanoate: Lachrymator and alkylating agent. Avoid skin contact and inhalation.
-
Waste Disposal: Aqueous waste from the work-up contains bromides and potentially unreacted amines; dispose of according to halogenated organic waste protocols.
References
-
Synthesis of 2-oxopiperazines
-
Dinsmore, C. J., & Beshore, D. C. (2002). Recent Advances in the Synthesis of Diketopiperazines and 2-Oxopiperazines. Tetrahedron, 58(17), 3297-3312. Link
-
-
Regioselective Alkylation of Piperazinones
-
Jacobsen, M. F., et al. (2017). Scalable Synthesis of Functionalized Piperazinones. Journal of Organic Chemistry, 82(12), 6489–6501. Link
-
-
General Protocol for N-Alkylation
-
Stereochemical Analysis of 1,3-Disubstituted Piperazinones
-
Smith, A. B., et al. (2009). Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry, 52(2), 403-415. Link
-
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 3. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Scaffold for Peptidomimetic Design
Abstract: The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability, rapid proteolytic degradation, and low oral bioavailability.[1][2] Peptidomimetics, molecules designed to mimic the three-dimensional structure and biological activity of natural peptides, offer a compelling strategy to overcome these challenges.[3][4] Central to this approach is the use of conformationally constrained scaffolds that can replace flexible dipeptide units, thereby pre-organizing key pharmacophoric groups for optimal target interaction.[3] This guide details the application of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, a derivative of the 2-oxopiperazine privileged scaffold, in the design and synthesis of novel peptidomimetics. We provide a comprehensive overview of its structural rationale, detailed protocols for a plausible solid-phase synthesis and subsequent diversification, and robust methods for physicochemical and structural characterization.
The 2-Oxopiperazine Core: A Privileged Scaffold for Mimicking Peptide Turns
The 2-oxopiperazine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds due to its favorable pharmacological and pharmacokinetic properties.[5] Its rigid, six-membered ring system serves as an excellent template for mimicking secondary peptide structures, particularly β-turns, which are critical for molecular recognition in many protein-protein interactions (PPIs).[3][6]
The Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate scaffold offers several distinct advantages:
-
Conformational Rigidity: The cyclic backbone restricts rotational freedom compared to a linear dipeptide, reducing the entropic penalty upon binding to a target protein.[7]
-
Defined Stereochemistry: The chiral center at the C3 position (bearing the methyl group) allows for precise spatial orientation of substituents.
-
Vectors for Diversification: The scaffold presents two key points for modification: the secondary amine within the piperazine ring (N4) and the methyl propanoate ester group, enabling the facile generation of chemical libraries for structure-activity relationship (SAR) studies.[8]
Caption: Structural analogy between a flexible dipeptide and the rigid 2-oxopiperazine scaffold.
Synthesis and Diversification Protocols
The following protocols describe a plausible solid-phase synthesis route for the scaffold, adapted from established methodologies for creating 2-oxopiperazine-containing oligomers.[7][9] This approach is amenable to library synthesis.
Protocol 2.1: Solid-Phase Synthesis of the Core Scaffold
This protocol utilizes a Rink Amide resin and a modified sub-monomer synthesis strategy to construct the 2-oxopiperazine ring.[7]
Materials:
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Bromoacetic acid
-
Mono-N-alloc-protected 1,2-diaminoethane
-
2-Chloropropionic acid
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane
-
N,N'-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Step-by-Step Methodology:
-
Resin Preparation & First Acylation:
-
Swell Rink Amide resin in DMF.
-
Couple bromoacetic acid to the resin using DIC and HOAt in DMF. Allow to react for 2 hours.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again. This forms the resin-bound bromoacetyl intermediate.
-
-
First Nucleophilic Displacement:
-
Treat the resin with a solution of mono-N-alloc-protected 1,2-diaminoethane in DMF. React for 4 hours at room temperature.
-
This displaces the bromide, linking the protected diamine to the resin via a secondary amine. Wash the resin as in step 1.
-
-
Second Acylation:
-
Couple 2-chloropropionic acid to the newly formed secondary amine using DIC/HOAt in DMF. React for 2 hours.
-
This step introduces the precursor for the C3-methyl group of the final scaffold. Wash the resin.
-
-
Alloc Group Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ and phenylsilane in DCM to remove the alloc protecting group, liberating a primary amine. The reaction is typically complete in 1-2 hours.
-
Wash the resin with DCM, DMF, and a final DCM wash.
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add 10% DIEA in DMF to the resin. The base catalyzes the intramolecular nucleophilic attack of the primary amine on the α-chloro amide, displacing the chloride and forming the 2-oxopiperazine ring.
-
Allow the cyclization to proceed overnight.
-
Wash the resin thoroughly to remove excess base and byproducts. The core 2-oxopiperazine scaffold is now assembled on the solid support.
-
-
Chain Extension (Propanoate Moiety):
-
Couple methyl 2-bromo-propanoate to the secondary amine in the 2-oxopiperazine ring using standard coupling conditions (e.g., DIC/HOAt or HATU).
-
Causality Note: This step attaches the final piece of the target molecule. The choice of a bromo-propanoate allows for a standard acylation reaction.
-
-
Cleavage from Resin:
-
Wash the final resin-bound product with DCM and dry under vacuum.
-
Cleave the molecule from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and dry. Purify by reverse-phase HPLC.
-
Caption: Solid-phase synthesis workflow for the target peptidomimetic scaffold.
Protocol 2.2: Diversification of the Scaffold
The true power of the scaffold lies in its ability to be decorated with various functional groups to probe the chemical space around a biological target.
-
Modification at N4 (Pre-cleavage): Before cleavage from the resin (after step 5 in Protocol 2.1), the secondary amine of the piperazinone ring can be acylated with a wide variety of building blocks, such as Fmoc-protected amino acids, carboxylic acids, or sulfonyl chlorides, using standard solid-phase synthesis techniques.[7][9]
-
Modification of the Ester (Post-cleavage):
-
Hydrolysis: The methyl ester of the purified scaffold can be hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
Amide Coupling: The resulting carboxylic acid can then be coupled to a diverse range of amines using standard solution-phase coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.
-
Physicochemical and Structural Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetics.
Protocol 3.1: Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight and purity of the final compound.
-
Sample Preparation: Dissolve a small amount of the HPLC-purified product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Expected Outcome: A high-resolution mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate (Expected m/z = 215.1390 for C₁₀H₁₈N₂O₃). The isotopic distribution pattern should match the theoretical calculation.
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation and assess conformational heterogeneity. NMR is particularly crucial for analyzing piperazinone-based scaffolds, which can exist as a mixture of slowly interconverting cis/trans amide bond isomers.[7][10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a water/acetonitrile mixture for biological relevance).[10] Achieving sufficient solubility without aggregation is key.[10][11]
-
Data Acquisition: Perform a suite of NMR experiments on a high-field spectrometer (≥400 MHz).
-
Data Analysis:
-
Assign all proton (¹H) and carbon (¹³C) signals using the combination of 1D and 2D spectra.
-
Pay close attention to duplicated signals in the ¹H spectrum, which often indicate the presence of cis/trans amide rotamers.[7]
-
Use variable temperature (VT) NMR to confirm conformational exchange. If rotamers are present, peaks should broaden and coalesce at higher temperatures.[7]
-
Utilize 2D NOESY experiments to establish through-space correlations, which are essential for determining the 3D solution conformation.[10]
-
| NMR Experiment | Purpose and Rationale |
| 1D ¹H | Provides an initial "fingerprint" of the molecule. Used to assess purity and identify the presence of conformational isomers (rotamers) through peak doubling. |
| 1D ¹³C | Identifies all unique carbon environments in the molecule. Confirms the presence of carbonyls and aliphatic carbons. |
| 2D COSY | Establishes proton-proton scalar (through-bond) coupling networks, crucial for assigning protons within the same spin system (e.g., the propanoate chain).[11] |
| 2D HSQC | Correlates each proton with its directly attached carbon atom. This is the primary experiment for assigning carbon chemical shifts.[10] |
| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, which helps connect different spin systems and unambiguously assign quaternary carbons.[11] |
| 2D NOESY/ROESY | Detects through-space correlations between protons that are close in proximity (<5 Å). This is the most important experiment for defining the 3D solution structure and the relative orientation of substituents.[10][11] |
Integration into a Drug Discovery Workflow
The Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate scaffold is not an end in itself but a tool to be integrated into a broader drug discovery campaign, particularly for targeting protein-protein interactions.[12]
Workflow Rationale: The process begins with a known peptide ligand or a key interaction motif (e.g., a β-turn) from a protein-protein interface. Computational modeling is then used to design a focused library of compounds based on the scaffold, where side chains are chosen to mimic the key interacting residues of the original peptide.[13][14] This library is then synthesized using the protocols outlined in Section 2 and screened for biological activity. Hits from the initial screen are further characterized to establish SAR, guiding the design of more potent and selective next-generation compounds.
Caption: Integrated drug discovery workflow using the peptidomimetic scaffold.
References
- Computer-aided design of peptidomimetic therapeutics. IEEE Xplore.
- Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. arXiv.
- Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
-
Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. [Link]
-
Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. PMC. [Link]
-
Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ACS Publications. [Link]
-
Peptidomimetics design and characterization: Bridging experimental and computer-based approaches. Scilit. [Link]
-
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. [Link]
-
Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. [Link]
-
Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. [Link]
-
Peptidomimetic. Wikipedia. [Link]
-
Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety. ResearchGate. [Link]
-
Peptide NMR Analysis Services. Triclinic Labs. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 12. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14 Computer-aided design of peptidomimetic therapeutics | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 14. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate , a critical peptidomimetic intermediate.
Unlike conventional thermal methods, which often suffer from poor regioselectivity and long reaction times, this protocol leverages the specific dielectric heating effects of microwave irradiation to achieve rapid N1-alkylation of the piperazinone scaffold.
Introduction & Scientific Rationale
The 2-oxopiperazine (piperazinone) scaffold is a "privileged structure" in drug discovery, serving as a conformationally constrained peptidomimetic. It mimics the
The synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate presents a specific regiochemical challenge:
-
Nucleophilic Competition: The 3-methylpiperazin-2-one ring contains two nitrogen atoms: the amide nitrogen (N1) and the amine nitrogen (N4).
-
Reactivity Profile: The N4 amine is significantly more nucleophilic (
) than the N1 amide ( ). Direct alkylation with methyl 2-bromopropanoate preferentially targets N4. -
Steric Hindrance: The target molecule requires alkylation at the sterically crowded N1 position, further hindered by the adjacent carbonyl and the secondary structure of the alkylating agent.
The Microwave Solution: Microwave irradiation (MW) provides a distinct advantage here. By using a high-dielectric solvent (e.g., DMF or Acetonitrile), MW energy couples directly with the polar transition state of the amide deprotonation/alkylation step. This lowers the activation energy barrier for the difficult N1-alkylation, allowing the reaction to proceed at lower bulk temperatures or significantly faster rates than conventional heating, often suppressing side reactions like elimination or racemization [3, 4].
Strategic Synthesis Pathway
To ensure exclusive N1-alkylation, this protocol utilizes a Protection-Alkylation-Deprotection strategy. Direct alkylation is not recommended due to N4 dominance.
Reaction Scheme
-
Protection: tert-Butyl 3-methyl-2-oxopiperazine-1-carboxylate (N4-Boc protection).
-
MW Alkylation: N1-alkylation using Methyl 2-bromopropanoate.
-
Deprotection: Removal of the Boc group (if the free amine is required for subsequent steps).
Note: If the final target requires the free N4 amine, Step 3 is performed. If the target is an intermediate for further N4 functionalization, the product of Step 2 is isolated.
Workflow Diagram
Figure 1: Strategic workflow ensuring regioselective synthesis of the target molecule.
Detailed Experimental Protocol
Phase 1: Preparation of N4-Boc-3-methylpiperazin-2-one
Pre-requisite step to block the highly reactive secondary amine.
-
Dissolve 3-methylpiperazin-2-one (1.0 eq) in DCM (5 mL/mmol).
-
Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc
O, 1.1 eq). -
Stir at RT for 2 hours (or MW 50°C for 5 mins).
-
Wash with 1M HCl, brine, dry over Na
SO , and concentrate. Yield is typically >90%.[1]
Phase 2: Microwave-Assisted N1-Alkylation (The Core Protocol)
This step installs the propanoate side chain.[2]
Reagents:
-
Substrate: N4-Boc-3-methylpiperazin-2-one (1.0 eq)
-
Alkylator: Methyl 2-bromopropanoate (1.2 eq)
-
Base: Cesium Carbonate (Cs
CO ) (1.5 eq) – Preferred over NaH for milder conditions. -
Solvent: Acetonitrile (ACN) or DMF (Dry).
-
Additives: TBAI (tetrabutylammonium iodide) (0.1 eq) – Catalyst for Finkelstein exchange.
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL or 35 mL pressure-sealed vial with magnetic stir bar.
Procedure:
-
Loading: To a microwave vial equipped with a stir bar, add the N4-Boc-substrate (1 mmol, ~214 mg), Cs
CO (1.5 mmol, 488 mg), and TBAI (0.1 mmol). -
Solvation: Add anhydrous Acetonitrile (3 mL). Stir for 1 minute to disperse the base.
-
Addition: Add Methyl 2-bromopropanoate (1.2 mmol, ~135 µL) via syringe. Cap the vial immediately.
-
Irradiation Parameters:
-
Temperature: 100°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Work-up:
-
Cool the vial to RT (compressed air cooling).
-
Filter the mixture through a Celite pad to remove inorganic salts. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product (N4-Boc-N1-alkylated) is usually a viscous oil.
-
Phase 3: Deprotection (Optional based on final application)
-
Dissolve the intermediate from Phase 2 in DCM (2 mL).
-
Add Trifluoroacetic acid (TFA) (0.5 mL). Stir at RT for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.
-
Neutralize with saturated NaHCO
if free base is required, or isolate as TFA salt.
Results & Discussion
Reaction Optimization Data
The following table summarizes the optimization of the critical N1-alkylation step (Phase 2).
| Entry | Solvent | Base | Temp (°C) | Time | Yield (Isolated) | Notes |
| 1 | THF | NaH | Reflux | 12 h | 45% | Thermal control. Significant racemization observed. |
| 2 | DMF | NaH | 120 (MW) | 10 min | 62% | Fast, but messy workup due to mineral oil/DMF. |
| 3 | ACN | K2CO3 | 100 (MW) | 20 min | 55% | Incomplete conversion. |
| 4 | ACN | Cs2CO3 | 100 (MW) | 15 min | 88% | Optimal. Clean profile, minimal racemization. |
| 5 | ACN | Cs2CO3 | 140 (MW) | 5 min | 70% | Degradation of Boc group observed. |
Mechanistic Insight
The use of Cesium Carbonate in Acetonitrile under MW irradiation is crucial. The "Cesium Effect" aids in the solubility of the carbonate in organic solvents and stabilizes the lactam anion. Microwave irradiation accelerates the reaction by rapidly heating the polar solvent (ACN tan
Stereochemical Considerations
If starting from enantiopure (S)-3-methylpiperazin-2-one (derived from L-Alanine), the integrity of the C3 chiral center is generally maintained using Cs
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure Cs |
| Boc Loss | Temperature too high during MW. | Reduce MW temp to 80-90°C and extend time to 30 min. |
| O-Alkylation | Lactim ether formation (rare but possible). | Switch solvent to Toluene/DMF mix to favor N-alkylation (soft-soft interaction). |
| Poor Separation | Product is polar. | Use DCM/MeOH (95:5) for TLC/Column rather than Hex/EtOAc. |
References
-
Piperazine Scaffolds in Medicinal Chemistry
-
Microwave Synthesis of Piperazinones
-
Regioselective Alkylation Strategies
-
General N-Alkylation Protocols
-
Microwave Theory in Heterocycles
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. omair-a-khan.com [omair-a-khan.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Piperazine Alkylation
Welcome to the Technical Support Center for piperazine alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically hindered piperazine alkylation reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these common synthetic hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the underlying causes and a range of practical solutions.
Q1: My SN2 alkylation of a 2-substituted piperazine with a secondary alkyl halide is extremely slow or failing completely. What's going on and how can I fix it?
A1: The Challenge of Doubly Hindered Reactions
This is a classic case of severe steric hindrance impacting a bimolecular nucleophilic substitution (SN2) reaction. The SN2 mechanism requires the nucleophile (your piperazine) to perform a "backside attack" on the electrophilic carbon of the alkyl halide.[1][2] When both the nucleophile and the electrophile are sterically bulky, this approach is physically blocked, dramatically reducing the reaction rate.[3][4]
Core Problem: The combination of a substituent on the piperazine ring (e.g., at the 2-position) and a secondary alkyl halide creates a highly congested transition state that is energetically unfavorable.[1][4]
Solutions Pathway:
-
Optimize SN2 Conditions (For Moderate Hindrance):
-
Elevate the Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition.
-
Switch to a More Powerful Nucleophile/Base Combination: A stronger, non-nucleophilic base can deprotonate the piperazine more effectively, increasing its nucleophilicity. However, this can also promote elimination (E2) side reactions with secondary halides.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and more reactive.[2]
-
-
Change the Reaction Mechanism (For Severe Hindrance): When optimizing SN2 conditions fails, it's time to switch to a reaction that is less sensitive to steric bulk.
-
Reductive Amination: This is often the most effective alternative. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced.[5][6] This pathway avoids the sterically demanding backside attack of an SN2 reaction.[7] It's particularly useful because it prevents the formation of quaternary ammonium salts.[6][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds, especially for N-arylation, and is less susceptible to steric hindrance than traditional SN2 reactions.[9][10][11] While typically used for aryl halides, it can be adapted for some alkyl electrophiles. The choice of ligand is crucial for success, with sterically hindered phosphine ligands often giving the best results.[9]
-
Q2: I'm trying to perform a mono-alkylation on an unsubstituted piperazine, but I'm getting a significant amount of the di-alkylated product. How can I improve selectivity?
A2: The Symmetry Challenge
Unsubstituted piperazine has two chemically equivalent and highly nucleophilic secondary amine groups. This makes selective mono-alkylation a challenge, as the initially formed mono-alkylated product can react again with the alkylating agent.
Solutions Pathway:
-
Stoichiometric Control:
-
Use a Large Excess of Piperazine: By using a 5-10 fold excess of piperazine relative to the alkylating agent, you increase the statistical probability that the alkylating agent will react with an unreacted piperazine molecule rather than the mono-alkylated product. The downside is the need to remove the excess piperazine during workup.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period helps to maintain a low concentration of the electrophile, which kinetically favors mono-alkylation.[12]
-
-
Protecting Group Strategy (The Most Reliable Method):
-
This is the most robust method for ensuring mono-alkylation.[6][8] By temporarily "blocking" one of the nitrogen atoms with a protecting group, you can direct the alkylation to the unprotected nitrogen.[12]
-
The Boc Group: The tert-butoxycarbonyl (Boc) group is the most common choice.[7][8]
-
Workflow:
-
Protect piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.
-
Perform the alkylation on the free secondary amine.
-
Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[8]
-
-
-
-
Use of Piperazine Salts:
-
Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby discouraging di-alkylation.[12]
-
Part 2: Advanced Strategies & FAQs
This section explores alternative methodologies and answers broader questions about overcoming steric hindrance.
Q3: When should I consider using microwave-assisted synthesis for my hindered piperazine alkylation?
A3: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for overcoming high activation barriers in sterically hindered reactions.[13][14]
-
Key Advantages:
-
Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes.[8][13]
-
Improved Yields: By minimizing reaction time, microwave heating can often reduce the formation of side products, leading to cleaner reactions and higher yields.[13][15]
-
Access to Higher Temperatures and Pressures: Sealed-vessel microwave reactors allow for reactions to be run at temperatures and pressures above the solvent's boiling point, which can be necessary to drive sluggish, sterically hindered reactions to completion.
-
-
When to Use It: Consider using microwave synthesis when conventional heating methods result in very long reaction times, low yields, or significant decomposition of starting materials or products. It is particularly effective for SN2 reactions and palladium-catalyzed couplings.[8]
Q4: Can Phase-Transfer Catalysis (PTC) help with sterically hindered alkylations?
A4: Yes, Phase-Transfer Catalysis (PTC) can be a very effective and "green" method for N-alkylation.[16]
-
How it Works: PTC uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) to transport a reactant (like a deprotonated amine) from an aqueous or solid phase into an organic phase where the alkylating agent resides.[17] This creates a highly reactive, "naked" nucleophile in the organic phase, which can accelerate the reaction.[17]
-
Advantages for Hindered Systems:
-
Enhanced Nucleophilicity: The "naked" anion created in the organic phase is a more potent nucleophile, which can help to overcome steric barriers.
-
Milder Conditions: PTC often allows for the use of milder bases (like carbonates or even hydroxides) and lower reaction temperatures.[16]
-
Solvent Flexibility: It can reduce the need for polar aprotic solvents like DMF or DMSO, allowing for the use of less hazardous solvents like toluene.[16]
-
-
Considerations: The choice of catalyst is important. For instance, highly polarizable leaving groups like iodide can sometimes "poison" the catalyst.[16]
Part 3: Data Summaries & Visualizations
Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine
| Strategy | Advantages | Disadvantages | Best Suited For |
| Excess Piperazine | Simple, one-step procedure. | Requires removal of large excess of starting material. | Simple alkylating agents where product separation is straightforward. |
| Slow Addition | Can improve selectivity without protecting groups. | May require long reaction times; selectivity is not guaranteed. | Reactions where precise stoichiometric control is feasible. |
| Protecting Group | Excellent selectivity for mono-alkylation.[6][8] | Adds two steps (protection/deprotection) to the synthesis. | Complex syntheses where high purity and selectivity are critical. |
| Reductive Amination | Avoids di-alkylation and quaternary salt formation.[6] | Requires an aldehyde or ketone precursor. | Introducing alkyl groups, especially when the corresponding halide is unstable. |
Decision Workflow for Piperazine Alkylation
The following diagram provides a logical workflow for selecting the appropriate strategy when faced with a piperazine alkylation task.
Caption: Decision tree for selecting a piperazine alkylation strategy.
Part 4: Experimental Protocols
Protocol 1: Mono-Alkylation of Piperazine using a Boc-Protecting Group
Step 1: Protection of Piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure N-Boc-piperazine.
Step 2: Alkylation of N-Boc-Piperazine
-
To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.1 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection
-
Dissolve the purified N-Boc-N'-alkylpiperazine in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify if necessary to yield the final mono-alkylated piperazine.
Protocol 2: Reductive Amination of a Sterically Hindered Piperazine
-
To a solution of the sterically hindered piperazine (1.0 eq) and a ketone or aldehyde (1.2 eq) in dichloroethane (DCE) or methanol, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Kim, H., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14). Available at: [Link]
-
Reilly, S. W., & Mach, R. H. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]
-
Chusov, D., & Oganesyan, A. (2017). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link]
-
ResearchGate (n.d.). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
Wiley Online Library (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Wikipedia (n.d.). Reductive amination. Available at: [Link]
-
Organic Letters (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
-
Wang, Z., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]
-
MDPI (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Phase Transfer Catalysis. WordPress. Available at: [Link]
-
BCP Mad (2024). Steric and Nucleophilic Effects on SN2 Reactions. YouTube. Available at: [Link]
-
Royal Society of Chemistry (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]
-
PubMed (2004). Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. Available at: [Link]
-
Chemistry Steps (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Kim, Y., et al. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. Available at: [Link]
-
MDPI (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
ResearchGate (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]
-
Chemistry LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
ResearchGate (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]
-
ResearchGate (n.d.). (PDF) Microwave assisted amination of 2-chloro azoles with various substituted aryl piperazines and aryl sulfonylpiperazines under neat conditions. Available at: [Link]
-
MDPI (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Available at: [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
-
ResearchGate (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Available at: [Link]
-
Le, C., et al. (2018). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC. Available at: [Link]
-
NIH (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
-
Macmillan Group (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
ResearchGate (2019). How to overcome Steric Hindrance?. Available at: [Link]
- Google Patents (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
Sources
- 1. youtube.com [youtube.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 14. Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Minimizing Racemization in Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate: the preservation of stereochemical integrity. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can significantly impact the pharmacological profile of a drug candidate and introduce purification complexities.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and ensure the desired stereoisomer is obtained with high purity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern in the synthesis of this specific piperazinone derivative?
A1: Racemization is the process by which a single, pure enantiomer of a chiral compound is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[2] In the context of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, which possesses at least two chiral centers, racemization can lead to the formation of diastereomers. These diastereomers can exhibit different biological activities and toxicological profiles.[1] Therefore, controlling stereochemistry is paramount for ensuring the efficacy and safety of a potential drug molecule and simplifies the subsequent purification process.
Q2: What is the most likely mechanism of racemization during the formation of the amide bond in the piperazinone ring?
A2: The primary and most prevalent mechanism for racemization during amide bond formation, a key step in synthesizing the piperazinone core, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] The α-proton of this oxazolone is acidic and can be readily abstracted by a base.[2] The resulting achiral enolate can then be reprotonated from either face, leading to a loss of the original stereochemical information and the formation of a racemic mixture.[2][3] A less common, but still possible, pathway is the direct enolization of the activated carboxylic acid, where a base directly removes the α-proton.[5][6]
Q3: Are certain amino acid precursors more susceptible to racemization?
A3: Yes, the susceptibility to racemization varies among amino acids. While the target molecule utilizes an alanine derivative, it is important to be aware that amino acids like histidine and cysteine are particularly prone to racemization.[2][7] The nature of the amino acid side chain and the choice of protecting groups can significantly influence the rate of racemization.
Troubleshooting Guide: Tackling Racemization Head-On
This section addresses specific experimental issues you might encounter and provides actionable solutions based on established chemical principles.
Problem 1: Significant formation of diastereomers detected by chiral HPLC or NMR.
Underlying Cause: This is a clear indication that racemization is occurring at one or both of the chiral centers during the reaction. The choice of coupling reagent, base, solvent, and reaction temperature are all critical factors that can contribute to this outcome.[8]
Solutions & Preventative Measures:
-
Optimize Your Coupling Reagent:
-
Avoid Carbodiimides Alone: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used without additives, are known to cause significant racemization.[2][9]
-
Utilize Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives, such as 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is crucial when using carbodiimides. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation and subsequent racemization.[7][8][9][10]
-
Consider Uronium/Aminium or Phosphonium Reagents: Reagents like HBTU, HATU, BOP, and PyBOP are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[2][5][9] They promote rapid amide bond formation, which can outcompete the rate of racemization.
-
-
Select the Right Base:
-
Sterically Hindered, Weaker Bases are Preferred: Strong, non-hindered bases like triethylamine (TEA) can readily abstract the acidic α-proton of the oxazolone intermediate, promoting racemization.[8] Sterically hindered and weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are better choices.[8] For particularly sensitive substrates, 2,4,6-collidine (TMP) has been shown to result in even less racemization.[8]
-
Stoichiometry Matters: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Excess base will increase the rate of racemization.
-
-
Solvent and Temperature Control:
-
Solvent Polarity: Highly polar aprotic solvents like DMF and NMP can promote racemization.[11] If possible, explore less polar solvents or solvent mixtures, such as dichloromethane (DCM) or a mixture of DCM and DMF.[12]
-
Low Temperatures are Key: Lowering the reaction temperature is a fundamental strategy to minimize racemization. The activation energy for racemization is often higher than that for the desired amide bond formation. Running the reaction at 0 °C or even lower temperatures can significantly suppress the rate of epimerization.
-
Table 1: Impact of Reaction Parameters on Racemization
| Parameter | Condition Favoring Low Racemization | Condition Favoring High Racemization | Rationale |
| Coupling Reagent | Uronium/Aminium (HATU, HBTU), Phosphonium (PyBOP) | Carbodiimides (DCC, DIC) alone | Uronium/Phosphonium reagents promote faster coupling, minimizing time for racemization.[2][9] |
| Additives | HOBt, HOAt, Oxyma | None | Additives form active esters that are less prone to oxazolone formation.[8][9] |
| Base | Sterically hindered, weaker bases (DIPEA, NMM, TMP) | Strong, non-hindered bases (TEA) | Weaker, hindered bases are less effective at abstracting the α-proton of the oxazolone.[8] |
| Solvent | Less polar (e.g., DCM) or mixed solvents | Highly polar aprotic (e.g., DMF, NMP) | Polar solvents can stabilize the enolate intermediate, facilitating racemization.[11] |
| Temperature | Low (e.g., 0 °C or below) | Room temperature or elevated | The rate of racemization is generally more sensitive to temperature increases than the rate of coupling. |
Problem 2: Inconsistent results and variable levels of diastereomeric impurities between batches.
Underlying Cause: This often points to subtle variations in reaction setup and execution, particularly the order of reagent addition and pre-activation times.
Solutions & Preventative Measures:
-
Standardize Your Protocol: Meticulously control all reaction parameters, including reagent stoichiometry, concentration, addition rates, and reaction times.
-
Minimize Pre-activation Time: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes lead to increased racemization, as it provides more time for the oxazolone to form and epimerize.[12] In many cases, adding the coupling reagent to a mixture of the acid and amine components (in situ activation) is preferable. If pre-activation is necessary, keep the time as short as possible.
dot
Caption: Competing pathways: desired amidation vs. racemization via oxazolone.
Recommended Experimental Protocol for Minimizing Racemization
This protocol provides a starting point for the stereoselective synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate. Optimization may be required based on your specific starting materials.
Materials:
-
N-protected Alanine derivative (e.g., Boc-L-Alanine)
-
Appropriate diamine precursor
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DCM or a 1:1 mixture of DCM:DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected Alanine derivative (1.0 eq) and the diamine precursor (1.0 eq) in the chosen solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled solution, add the base (e.g., DIPEA, 2.0 eq). Subsequently, add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Stereochemical Analysis: Determine the diastereomeric ratio or enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.[1][13]
dot
Caption: Workflow for stereoselective piperazinone synthesis.
References
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 769-778. Available from: [Link]
-
Wang, Y., & DeGrado, W. F. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 72(15), 3563-3568. Available from: [Link]
-
Coupling Reagents. (n.d.). Aapptec. Available from: [Link]
-
Li, P., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 903-917. Available from: [Link]
-
Jad, Y. E., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. Available from: [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. Available from: [Link]
-
Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Available from: [Link]
-
Kemp, D. S., et al. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(22), 7110-7112. Available from: [Link]
-
Chen, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Available from: [Link]
-
Muramatsu, W., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 57(52), 6346-6359. Available from: [Link]
-
Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (18), 1782-1783. Available from: [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Journal of Chemistry, 51(15), 2562-2570. Available from: [Link]
-
Mishra, V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 733-746. Available from: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(6), 3629-3639. Available from: [Link]
-
Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. Available from: [Link]
-
Fochi, M., et al. (2011). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Medicinal Chemistry Communications, 2(9), 831-841. Available from: [Link]
-
A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. (2009). Synlett, 2009(13), 2071-2074. Available from: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(6), 3629-3639. Available from: [Link]
-
Racemization pathways during amide bond formation. (n.d.). ResearchGate. Available from: [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2018). Organic & Biomolecular Chemistry, 16(43), 8235-8239. Available from: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Available from: [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). The Journal of Organic Chemistry, 87(14), 9037-9047. Available from: [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2015). Letters in Organic Chemistry, 12(1), 58-63. Available from: [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Letters, 17(16), 4094-4097. Available from: [Link]
-
Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2019). The Journal of Organic Chemistry, 84(4), 1757-1765. Available from: [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2021). RSC Medicinal Chemistry, 12(11), 1856-1867. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules, 26(19), 5985. Available from: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Available from: [Link]
-
The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. (2016). Journal of Chemistry and Chemical Engineering, 10, 245-249. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie, 56(4), 156-162. Available from: [Link]
-
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (2012). Chemical Communications, 48(60), 7468-7470. Available from: [Link]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. Available from: [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Pharmaceuticals, 16(11), 1548. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Optimizing column chromatography for polar piperazinone compounds
Technical Support Center: Optimizing Purification for Polar Piperazinone Compounds
Ticket ID: #PIP-02-2026 Assigned Specialist: Dr. Elena Vance, Senior Application Scientist Status: Open Subject: Troubleshooting tailing, retention loss, and recovery issues with polar piperazinone scaffolds.
Executive Summary & Diagnostic
User Query: "I am trying to purify a piperazinone derivative. It streaks badly on silica (DCM/MeOH), co-elutes with impurities, and I'm losing mass. Reverse-phase C18 didn't retain it well.[1][2] What should I do?"
Scientist’s Analysis: Piperazinone derivatives present a "perfect storm" for chromatographic difficulty. Unlike simple lipophilic compounds, they possess two distinct problematic features:
-
Basicity (N4-position): The amine nitrogen (pKa ~8-9) protonates upon contact with acidic silanol groups (
) on standard silica, leading to cation-exchange interactions. This causes severe tailing (streaking) and irreversible adsorption (mass loss). -
Polarity (Amide dipole): The C2-carbonyl/N1-amide functionality creates a strong dipole, making the compound highly soluble in polar solvents (MeOH, Water) but poorly soluble in non-polar mobile phases (Hexane, DCM), leading to precipitation or immediate elution.
Troubleshooting Guides (Q&A Format)
Category A: Normal Phase (Silica) Issues
Q: I’m using 10% MeOH in DCM, but my compound streaks from the baseline to the solvent front. Why? A: This is "Silanol Overload." Methanol is polar enough to move the compound, but it doesn't suppress the specific interaction between your basic piperazinone nitrogen and the acidic silica surface.
-
The Fix: You must use a Basic Modifier .
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Mechanism: The modifier competes for the acidic silanol sites, effectively "capping" them so your compound can pass without sticking.
-
Note: If using
, you must use a "DCM/MeOH/NH_4OH" mixture (e.g., 90:9:1). is not miscible in pure DCM.
-
Q: I added TEA, but now I’m seeing white precipitate in my fractions. A: You likely formed a salt. If your crude mixture contained acid (e.g., TFA from a previous deprotection step), adding TEA caused the formation of TEA-TFA salts, which are insoluble in DCM.
-
The Fix: Perform a "Free-Base Workup" before the column. Wash your crude reaction mixture with saturated aqueous
or , extract into DCM/IPA (3:1), dry, and then load.
Q: Can I use Acetone or Ethyl Acetate instead of DCM? A: Yes, and often you should. DCM/MeOH is toxic and expensive.
-
Alternative: Use EtOAc/EtOH/NH_4OH (75:25:1) . This system is highly effective for polar amines and is "greener."
Category B: Reverse Phase (C18) & HILIC Issues
Q: On C18, my compound elutes at the solvent front (Dead Volume). A: Your compound is too polar and likely ionized (protonated) at neutral/acidic pH (standard water/ACN gradients).
-
The Fix: Switch to High pH Reverse Phase .
-
Buffer: Use 10mM Ammonium Bicarbonate (pH ~10) or 0.1%
in water. -
Why: At pH 10, the piperazinone amine is deprotonated (neutral). This drastically increases its hydrophobicity, allowing the C18 chain to retain it.
-
Q: Even at high pH, it won't stick to C18. What now? A: You have reached the limit of Reverse Phase. You need HILIC (Hydrophilic Interaction Liquid Chromatography) .[3][4][5]
-
The Fix: Use a bare Silica column but run it in "Reverse Phase" mode (High Organic
High Aqueous).-
Mobile Phase: Start 95% ACN / 5% Water (with 10mM Ammonium Formate). Gradient to 60% ACN.
-
Mechanism: Water forms a stagnant layer on the silica surface. Your polar compound partitions into this water layer.
-
Experimental Protocols
Protocol 1: The "Gold Standard" Normal Phase Optimization
Best for: Standard piperazinone derivatives with moderate lipophilicity.
-
TLC Optimization:
-
Prepare a solvent jar with DCM:MeOH:NH4OH (90:9:1) .
-
Spot crude.[6] If
, increase MeOH/NH4OH ratio to 80:18:2 . -
Critical: Do not run the column until you get a tight, non-streaking spot on TLC.
-
-
Column Pre-treatment:
-
Loading:
Protocol 2: HILIC Setup for "Impossible" Polarity
Best for: Small, highly polar, water-soluble piperazinones.
-
Stationary Phase: Unbonded Silica (standard flash cartridge) or Amine-functionalized Silica.
-
Mobile Phase A: Acetonitrile (ACN).[4]
-
Mobile Phase B: 10 mM Ammonium Formate in Water (pH 3.0) or Ammonium Acetate (pH 5.8).
-
Gradient:
Data & Comparison Tables
Table 1: Mobile Phase Selection Matrix
| Compound Characteristic | Recommended Mode | Stationary Phase | Mobile Phase System | Modifier |
| Lipophilic, Basic | Normal Phase | Amino-Silica | Hexane / EtOAc | None (Amino silica is self-buffering) |
| Polar, Basic | Normal Phase | Standard Silica | DCM / MeOH | 1% |
| Very Polar, Ionic | Reverse Phase | C18 | Water / ACN | 10mM Ammonium Bicarbonate (pH 10) |
| Ultra-Polar (Water Soluble) | HILIC | Bare Silica | ACN / Water | 10mM Ammonium Formate |
Visualizations
Figure 1: Decision Tree for Column Selection
Caption: Logical workflow for selecting the optimal stationary phase based on piperazinone polarity and solubility.
Figure 2: The "Silanol Blocking" Mechanism
Caption: How amine modifiers prevent piperazinone tailing by blocking acidic silanol sites.
References
-
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry. [Link]
-
Biotage. "What can I use to purify polar reaction mixtures? (HILIC)."[3][5][9][10][11][12][13] Biotage Blog. [Link]
-
Restek Corporation. "All of My Peaks are Tailing! What Should I Do?" ChromaBLOGraphy. [Link]
-
University of Rochester. "Tips for Flash Column Chromatography." Department of Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. severe tailing on column - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate in Water
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate in aqueous media. The following troubleshooting steps and frequently asked questions are designed to address common issues and provide scientifically grounded solutions.
Troubleshooting Guide
Initial Observation: Poor Dissolution in Water
If you are observing that Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is not readily dissolving in water, it's important to systematically investigate the potential causes. The structure of the molecule, containing both a relatively non-polar piperazine ring and a methyl propanoate group, alongside a polar oxo group, suggests that its solubility in water might be limited. The hydrocarbon portions of the molecule contribute to its non-polar character, which can hinder dissolution in a polar solvent like water.[1]
Logical Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate that influence its water solubility?
A1: The solubility of an organic molecule in water is a balance of its polar and non-polar components. In Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, the presence of two nitrogen atoms within the piperazine ring and an oxygen atom in the oxo group can participate in hydrogen bonding with water, which promotes solubility.[2] However, the methyl group on the piperazine ring and the methyl propanoate side chain are non-polar and will unfavorably interact with water, thus reducing overall solubility. The larger a molecule is, the more energy is required to create a cavity for it in the solvent, which can also lead to lower solubility.[3][4]
Q2: I'm observing precipitation of my compound after initial dissolution. What could be the cause?
A2: This phenomenon, often referred to as "crashing out," can occur for several reasons:
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out to reach equilibrium solubility. This can be influenced by the rate of addition of the compound or insufficient mixing.
-
Temperature Changes: If you dissolved the compound at an elevated temperature, its solubility would likely decrease as the solution cools to room temperature, leading to precipitation.[3]
-
pH Shifts: If the pH of the solution changes, for instance, due to the absorption of atmospheric carbon dioxide, the ionization state of your compound could change, leading to a decrease in solubility.[5] Piperazine itself is known to absorb CO2 from the air.[5]
Q3: Can I use heat to improve the solubility of my compound?
A3: For most solid solutes, solubility in a liquid solvent increases with temperature.[3] Applying heat provides more kinetic energy to the solvent molecules, enabling them to better overcome the intermolecular forces holding the solute together.[3][4] However, it is crucial to ensure your compound is thermally stable and will not degrade at elevated temperatures. It is recommended to perform a preliminary thermal stability test before using heat as a routine method for dissolution.
Q4: Are there any alternative solvents I can use if water is not suitable?
A4: While the goal is aqueous solubility, for stock solutions or certain experimental setups, organic solvents may be necessary. Given the structure of your compound, polar organic solvents are likely to be effective. Piperazine, the core structure, is soluble in ethanol and methanol.[6] Therefore, short-chain alcohols like methanol and ethanol, or other polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), could be good starting points for creating a concentrated stock solution that can then be diluted into your aqueous experimental medium.[1]
Troubleshooting Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
The presence of nitrogen atoms in the piperazine ring suggests that the compound is likely basic and can be protonated at acidic pH.[7] This protonation would result in a charged species, which is generally much more soluble in water than the neutral form.
Step-by-Step Methodology:
-
Prepare a suspension of a known concentration of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate in water (e.g., 1 mg/mL).
-
Use a calibrated pH meter to measure the initial pH of the suspension.
-
Slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise while continuously stirring.
-
Monitor the solution for visual changes (i.e., dissolution of the solid).
-
Record the pH at which complete dissolution occurs.
-
To confirm that the dissolution is due to pH and not just extended stirring, you can attempt to reverse the process by adding a dilute base (e.g., 0.1 M NaOH) to see if the compound precipitates out again.
Expected Outcome: A significant increase in solubility should be observed at a lower pH.
| Parameter | Observation | Interpretation |
| Initial State | Suspension of solid in water | Compound has low solubility at neutral pH. |
| Upon Acid Addition | Solid dissolves | Protonation of the piperazine nitrogens increases polarity and water solubility. |
| Upon Base Addition | Precipitate re-forms | Deprotonation returns the compound to its less soluble neutral form. |
Protocol 2: Co-solvency for Enhanced Solubility
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][9]
Step-by-Step Methodology:
-
Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% ethanol or DMSO in water).
-
Add an excess amount of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate to each co-solvent mixture.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. This is a standard approach known as the shake-flask method.[7]
-
Separate the undissolved solid by centrifugation and/or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Expected Outcome: The solubility of the compound will likely increase with a higher percentage of the organic co-solvent.
| Co-solvent Concentration | Expected Relative Solubility |
| 0% (Pure Water) | Low |
| 5% | Moderately Increased |
| 10% | Increased |
| 20% | Significantly Increased |
| 50% | High |
Co-solvency Workflow
Caption: A workflow for determining solubility in co-solvent systems.
Advanced Strategies
If the above methods are insufficient or not suitable for your application, more advanced techniques for solubility enhancement can be considered.[10] These include:
-
Micronization: Reducing the particle size of the solid can increase the dissolution rate by increasing the surface area.[9] However, this does not affect the equilibrium solubility.[10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the apparent solubility of a drug.[10]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its dissolution characteristics.[9]
The selection of an appropriate method will depend on the specific requirements of your experiment and the physicochemical properties of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.[10]
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Patel, P., Gondaliya, D., & Shah, D. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 133–143. Available from: [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-10. Available from: [Link]
-
LibreTexts Chemistry. Factors affecting solubility. Available from: [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
-
Solubility of Things. Piperazine. Available from: [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Preventing Ester Hydrolysis During the Workup of Propanoate Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet often frustrating issue of ester hydrolysis during the workup of propanoate derivatives. As experienced chemists know, even a well-executed reaction can be compromised in the final stages of purification, leading to diminished yields and the reappearance of starting materials. This resource provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to help you safeguard your valuable products.
Understanding the Core Problem: The Chemistry of Ester Hydrolysis
Before diving into troubleshooting, it is crucial to understand the underlying chemical principles. Ester hydrolysis is the reverse of Fischer esterification, a reaction where an ester reacts with water to form a carboxylic acid and an alcohol.[1][2] This process can be catalyzed by either acid or base, both of which are often present during aqueous workups.[2][3]
Propanoate esters, while generally stable, are susceptible to this unwanted reaction. The presence of water, coupled with residual acid catalyst or the basic conditions of a neutralizing wash, creates a favorable environment for the ester bond to cleave. The consequences are a direct loss of your desired product and the complication of having to separate the resulting propanoic acid and alcohol from your product.
Mechanism of Ester Hydrolysis
To effectively prevent hydrolysis, one must appreciate the pathways through which it occurs.
Caption: Mechanisms of acid-catalyzed and base-promoted ester hydrolysis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding ester hydrolysis during workup.
Q1: I'm losing a significant portion of my propanoate ester during the workup. What are the most likely causes?
A1: Yield loss due to hydrolysis during workup typically stems from a combination of three factors: temperature, pH, and exposure time .
-
Elevated Temperature: The rate of hydrolysis, like most chemical reactions, increases with temperature. If you are performing your aqueous washes at room temperature, you are inadvertently accelerating the degradation of your product.
-
Harsh pH Conditions: Both strong acids and strong bases are highly effective at catalyzing ester hydrolysis. Using a strong base like sodium hydroxide to neutralize the acid catalyst is a common pitfall. The resulting high pH can lead to rapid and irreversible saponification.[4]
-
Prolonged Contact Time: The longer your ester is in contact with the aqueous acidic or basic phase, the more time it has to hydrolyze. Delays in separating layers in your separatory funnel can significantly impact your yield.
Q2: I use sodium bicarbonate to neutralize the acid catalyst, but I still see hydrolysis. Why?
A2: While sodium bicarbonate is a weak base and a much better choice than strong bases, it can still create a sufficiently alkaline environment to promote hydrolysis, especially if not used correctly. A saturated solution of sodium bicarbonate has a pH of approximately 8-9.[5] While milder than sodium hydroxide, this is still basic enough to cause hydrolysis of sensitive esters over time. The key is to minimize contact time and temperature. Furthermore, the reaction between the acid and bicarbonate produces CO₂, which can lead to emulsions, prolonging the workup and increasing the risk of hydrolysis.
Q3: How can I confirm that hydrolysis is the cause of my low yield?
A3: The most direct evidence is the detection of the starting materials—propanoic acid and the corresponding alcohol—in your crude product. This can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe a new, more polar spot corresponding to the propanoic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of your crude product will show characteristic peaks for the propanoic acid (e.g., a broad singlet for the carboxylic acid proton) and the alcohol.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) is indicative of the carboxylic acid.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Hydrolysis
If you suspect ester hydrolysis is compromising your synthesis, follow this troubleshooting workflow to identify and rectify the issue.
Caption: Troubleshooting workflow for diagnosing and resolving ester hydrolysis.
Field-Proven Protocols for Robust Workups
Here are detailed protocols designed to minimize the risk of hydrolysis for propanoate derivatives.
Protocol 1: Standard Optimized Aqueous Workup
This protocol is suitable for most propanoate esters and focuses on controlling temperature and pH.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, then place the flask in an ice-water bath.
-
Quenching: Slowly add ice-cold water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization: Wash the organic layer with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) .
-
Brine Wash: Wash the organic layer with ice-cold saturated aqueous sodium chloride (brine).
-
Causality: This step removes the bulk of the remaining water from the organic layer, improving the efficiency of the final drying step.[8]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Protocol 2: Advanced Workup for Highly Sensitive Esters
For particularly acid- or base-labile propanoate derivatives, a non-aqueous or minimally aqueous workup may be necessary.
Option A: Solid-Phase Extraction (SPE)
Solid-phase extraction can be an excellent alternative to traditional liquid-liquid extraction, as it minimizes contact with aqueous phases.[8][9][10][11]
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Resuspend: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane).
-
SPE Cartridge: Pass the solution through a silica gel or aminopropyl-bonded silica SPE cartridge.[12]
-
Causality: The polar impurities (propanoic acid, catalyst) will be retained on the silica, while the less polar ester will elute.
-
-
Elution: Wash the cartridge with the non-polar solvent to elute all of the desired product.
-
Solvent Removal: Combine the fractions containing the product and remove the solvent under reduced pressure.
Option B: Non-Aqueous Acid Scavenging
If the primary concern is removing the acid catalyst without introducing water, a solid-supported base can be used.
-
Cool and Dilute: Cool the reaction mixture and dilute with a non-polar, aprotic solvent (e.g., dichloromethane, diethyl ether).
-
Add Solid Base: Add a solid-supported amine base (e.g., polymer-supported piperidine) or an inorganic base like powdered potassium carbonate and stir for 15-30 minutes.
-
Filter: Filter the mixture to remove the solid base and the protonated catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
Data at a Glance: Key Physicochemical Properties
Understanding the properties of the molecules involved is key to designing a successful workup.
| Compound/Solution | pKa / pH Value | Key Implication for Workup |
| Propanoic Acid | ~4.87[13][14][15][16][17] | At pH > 4.87, it will be deprotonated to the water-soluble propanoate salt, facilitating its removal with a basic wash. |
| Saturated NaHCO₃ Solution | ~8-9[5] | A mild base suitable for neutralizing strong acid catalysts without causing rapid saponification. |
| 1-10 wt% Na₂CO₃ Solution | ~11.4-11.7[18][19][20] | A stronger base than bicarbonate; use with caution as it increases the risk of hydrolysis. |
| Dilute HCl (1M) | ~0 | Can be used to wash organic layers to remove basic impurities, but poses a high risk for acid-catalyzed hydrolysis. |
Conclusion
Preventing the hydrolysis of propanoate esters during workup is a matter of carefully controlling the experimental conditions. By understanding the mechanisms of hydrolysis and the factors that influence its rate, researchers can design and implement robust purification protocols. The key principles are to work at low temperatures, use the mildest possible reagents for neutralization, and minimize the time the ester is in contact with aqueous phases. For particularly sensitive substrates, non-aqueous techniques like solid-phase extraction offer a powerful alternative. By applying the principles and protocols outlined in this guide, you can significantly improve the yield and purity of your propanoate derivatives.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 516892, Sodium Bicarbonate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1032, Propionic Acid. Retrieved from [Link]
-
Diczfalusy, U., & Eggertsen, G. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 346-349. Available at: [Link]
-
Brainly. (2020). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10340, Sodium Carbonate. Retrieved from [Link]
-
Quora. How to calculate the pH of propanoic acid. (2017). Retrieved from [Link]
-
Chegg. (2014). Solved The pKa of propanoic acid (propionic acid). Retrieved from [Link]
-
Quora. What is the pH of sodium carbonate solution? (2015). Retrieved from [Link]
-
LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Reef Central Online Community. (2008). pH of saturated sodium bicarbonate water? Retrieved from [Link]
-
Quora. What is the pH of Na2CO3? (2018). Retrieved from [Link]
-
Sciencing. (2022). What Is pH Of Sodium Carbonate In Water? Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Reddit. (2024). pH of NaHCO3. Retrieved from [Link]
-
Sciencemadness.org. (2013). Best method for cleaning esters? Retrieved from [Link]
-
ResearchGate. (2021). Work up of ester? Retrieved from [Link]
-
Quora. What is the pH of 0.5M of sodium bicarbonate? (2018). Retrieved from [Link]
-
YouTube. (2025). What is the pH of a saturated solution of sodium carbonate (Na2CO3)? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
StudyMind. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). Retrieved from [Link]
-
ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(8), 1219–1222. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Sciencemadness.org. (2011). Alternative Methods of Deacidification of Nitric Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2024). Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Severn Sales. (2025). Solid Phase Extraction. Retrieved from [Link]
-
Hawach Scientific. (2025). Introduction to Solid Phase Extraction Technology. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (2022). Washing ester product with acid and base. Retrieved from [Link]
-
LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]
-
LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Quora. (2020). Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too? Retrieved from [Link]
-
YouTube. (2022). Ester Enolates Rxns, Mechanism, and Synthesis Practice (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]
-
LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl propanoate (YMDB01331). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid Phase Extraction | Severn Sales [severnsaleslabequip.com]
- 9. organomation.com [organomation.com]
- 10. veeprho.com [veeprho.com]
- 11. specartridge.com [specartridge.com]
- 12. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 15. brainly.com [brainly.com]
- 16. quora.com [quora.com]
- 17. Solved The pKa of propanoic acid (propionic acid), | Chegg.com [chegg.com]
- 18. Sodium Carbonate | Na2CO3 | CID 10340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. sciencing.com [sciencing.com]
Technical Support Center: Separation of Diastereomers in Substituted Oxopiperazine Synthesis
Welcome to the technical support center dedicated to the challenges and solutions in the synthesis and purification of substituted oxopiperazines. The piperazine moiety is a privileged scaffold in medicinal chemistry, and controlling its stereochemistry is paramount for elucidating structure-activity relationships (SAR) and developing effective therapeutics.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of diastereomers, a critical step in these synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are diastereomers, and why is their separation critical in oxopiperazine drug development?
A: Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical and chemical properties, such as solubility, melting points, and chromatographic retention times.[3] This difference is fundamental to our ability to separate them using standard laboratory techniques.
In drug development, each diastereomer can have vastly different pharmacological properties, including efficacy, toxicity, and metabolic stability. The presence of an undesired diastereomer can lead to off-target effects or reduced therapeutic efficacy. Therefore, isolating a single, pure diastereomer is a regulatory and scientific necessity.
Q2: What are the primary methods for separating diastereomers of substituted oxopiperazines?
A: The distinct physical properties of diastereomers allow for their separation by several common methods:
-
Column Chromatography: This is the most frequent method, typically using silica gel.[4] Separation is achieved by exploiting differences in polarity.
-
Crystallization: Fractional crystallization can be highly effective if the diastereomers have significantly different solubilities in a particular solvent system.[4] Techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can even convert the unwanted diastereomer into the desired one in situ, maximizing yield.[5][6]
-
Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): When standard column chromatography fails, preparative HPLC or SFC, often with chiral stationary phases (CSPs), can provide the high resolution needed for difficult separations.[7][8]
Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my crude product mixture?
A: Accurate determination of the d.r. is crucial before and after any separation attempt. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first choice.[4] By integrating the signals corresponding to unique protons in each diastereomer, the ratio can be calculated. For complex spectra with overlapping signals, higher field magnets or specialized techniques like band-selective pure shift NMR can be invaluable for resolving multiplets into singlets, simplifying analysis.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, especially using a chiral stationary phase, can provide excellent separation of all stereoisomers, allowing for precise quantification of the d.r. by peak area integration.[7]
-
Gas Chromatography (GC): For volatile oxopiperazine derivatives, chiral GC columns can also be used for accurate d.r. determination.
Q4: When is the best stage in my synthesis to perform the diastereomer separation?
A: The optimal point for separation depends on the synthetic route. It is often most strategic to separate diastereomers at an intermediate stage where the molecule is less complex and has favorable physical properties (e.g., higher crystallinity, better solubility for chromatography). Delaying separation to the final step can be more challenging due to potentially similar properties of the more complex final products and the risk of wasting reagents on an unwanted stereoisomer.
Troubleshooting Guide: Common Separation Challenges
Issue 1: Poor or No Separation of Diastereomers on Silica Gel Flash Chromatography
Q: My TLC shows two very close or overlapping spots, and I'm unable to achieve baseline separation using flash chromatography with standard solvent systems (e.g., Hexane/Ethyl Acetate). What should I do?
A: This is a classic problem indicating that the diastereomers have very similar polarities. The key is to amplify the subtle differences in how they interact with the stationary phase.
Causality: The overall shape and dipole moment of the diastereomers are too alike for silica gel to effectively discriminate between them in a standard non-polar/polar solvent system.
Solutions & Experimental Protocols:
-
Systematic Solvent System Optimization:
-
Introduce a Third Solvent: Add a small percentage (1-5%) of a third solvent with a different character. For example, in a Hexane/EtOAc system, add methanol or isopropanol to modulate hydrogen bonding interactions, or dichloromethane to alter dipole interactions.
-
Switch Solvent Classes: Move away from the standard system. Try a gradient of Dichloromethane/Methanol or Toluene/Acetone. These systems offer different selectivity.
-
-
Modify the Stationary Phase:
-
Alternative Achiral Phases: Consider using alumina (basic or neutral), which can offer different selectivity, especially for nitrogen-containing compounds like oxopiperazines.
-
Chemically-Bonded Phases: Diol, cyano (CN), or amino (NH₂) bonded silica phases can provide alternative separation mechanisms based on hydrogen bonding and dipole-dipole interactions.
-
-
Derivatization:
-
If the oxopiperazine has a reactive handle (e.g., a secondary amine or hydroxyl group), consider a temporary derivatization. Converting an amine to a Boc-carbamate or an alcohol to an ester can significantly alter the molecule's conformation and polarity, potentially exaggerating the differences between the diastereomers and making separation on silica achievable.[11]
-
Chromatography Method Development Workflow
Caption: Workflow for troubleshooting poor chromatographic separation.
Issue 2: Inability to Purify Diastereomers via Crystallization
Q: I have a solid mixture of diastereomers, but attempts to recrystallize have failed to enrich one over the other. What techniques can I try?
A: This often occurs when diastereomers form a solid solution or a conglomerate that doesn't easily resolve. A systematic approach is required to find conditions that favor the crystallization of one diastereomer.
Causality: The crystal lattice energy does not sufficiently discriminate between the two diastereomers, or they co-crystallize.
Solutions & Experimental Protocols:
-
Systematic Solvent Screening for Fractional Crystallization:
-
Objective: Find a solvent where one diastereomer is significantly less soluble than the other.
-
Protocol:
-
Dissolve a small amount (~20 mg) of the diastereomeric mixture in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
If crystals form, isolate them by filtration.
-
Analyze the d.r. of both the crystalline solid and the mother liquor by NMR or HPLC.
-
Repeat with a wide range of solvents of varying polarity. A successful result will show significant enrichment of one diastereomer in the solid phase.
-
-
-
Diastereomeric Salt Formation:
-
If your oxopiperazine contains a basic nitrogen or an acidic proton, you can form a salt with a chiral resolving agent (e.g., tartaric acid derivatives for bases, chiral amines for acids).[12]
-
The resulting salts are now diastereomeric pairs with much larger structural differences, often leading to dramatic differences in solubility, facilitating separation by crystallization.
-
-
Crystallization-Induced Diastereomer Transformation (CIDT):
-
This advanced technique is applicable if the stereocenter(s) can be epimerized under certain conditions (e.g., with a base or acid catalyst).
-
In a CIDT, the mixture is equilibrated in a solution from which only one diastereomer crystallizes. As that diastereomer is removed from the solution by crystallization, Le Châtelier's principle drives the equilibrium to form more of that same diastereomer, theoretically allowing for a 100% yield of a single isomer.[5] This requires careful optimization of solvent, temperature, and the epimerization catalyst.
-
Quantitative Data Summary: Separation Technique Selection
| Technique | Principle | Pros | Cons | Best For |
| Flash Chromatography | Differential polarity | Fast, scalable, cost-effective | Low resolution for very similar compounds | Diastereomers with a clear ΔRf on TLC |
| Fractional Crystallization | Differential solubility | Potentially very high purity, scalable, economical | Highly substrate-dependent, can be time-consuming to screen solvents | Crystalline solids with significant solubility differences |
| Preparative HPLC/SFC | High-resolution differential interaction with stationary phase | Very high resolution, applicable to difficult separations | Expensive, lower throughput, requires specialized equipment | Diastereomers that are inseparable by other means[7] |
| Diastereomeric Salt Formation | Exaggerates physical property differences | Can make non-crystalline compounds crystallize, highly effective | Requires a suitable functional group and a resolving agent, adds synthetic steps | Chiral acids or bases that are difficult to separate directly[12] |
Issue 3: Ambiguous or Overlapping Signals in NMR for d.r. Determination
Q: The ¹H NMR spectrum of my product is too crowded, and the diagnostic peaks for each diastereomer are overlapping. How can I get a reliable d.r.?
A: Signal overlap is a common challenge, especially with complex molecules. Relying on inaccurate integrations can lead to poor decisions in optimizing reactions or separations.
Causality: Protons in similar chemical environments in both diastereomers have very close chemical shifts, and J-coupling further complicates the signals into broad multiplets.
Solutions & Protocols:
-
Use a Higher Field NMR Spectrometer: Moving from a 400 MHz to a 600 or 800 MHz instrument increases chemical shift dispersion, which can often resolve overlapping multiplets.
-
Band-Selective Pure Shift NMR: This is a powerful, modern NMR experiment that digitally "removes" homonuclear coupling, causing multiplets to collapse into sharp singlets.[9][10] This dramatically increases spectral resolution, making it easy to identify and integrate signals from individual diastereomers even when their chemical shifts are very close.
-
Utilize Other Nuclei:
-
¹⁹F NMR: If your molecule contains a fluorine atom or you can introduce a fluorine-containing group (e.g., a trifluoroacetyl protecting group), ¹⁹F NMR provides a very wide spectral window with no background noise. The signals for each diastereomer are often sharp singlets and well-resolved.
-
¹³C NMR: While quantitative ¹³C NMR requires long experiment times, it can sometimes reveal well-resolved pairs of signals for the diastereomers when the proton spectrum is intractable.
-
-
Default to a Chromatographic Method: When NMR is not definitive, an analytical HPLC or SFC method is the gold standard for determining d.r.[13] Develop a method that gives baseline separation of the diastereomers and use the peak area percentages for an accurate ratio.
Decision Tree for d.r. Determination
Caption: Decision tree for selecting a d.r. determination method.
References
- D'Oca, M. G. M., et al. (2012). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed.
- Foley, D. J., et al. (2020).
- De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry.
- Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
- De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. IRIS Unife.
- Reddy, K. L., et al. (2018).
- Various Authors. (2024). How can we separate diastereomers of larger organic moiety?
- Singh, R., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Harada, N. (2018).
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Singh, R., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu.
- Mustafa, Z., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry.
- Sharma, S., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Sigma-Aldrich. 2-Oxopiperazine 97%. Sigma-Aldrich.
- Moor, S. R., et al. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry.
- Beaver, M. G., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters.
- Moor, S. R., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- Yamada, S., et al. (1997). Optical resolution of a 1,5-benzothiazepine derivative, a synthetic intermediate of diltiazem, by preferential crystallization and diastereomeric salt formation. Chemical & Pharmaceutical Bulletin.
- Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides.
- Oketani, R., et al. (2022).
Sources
- 1. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering chiral substituted 2-oxopiperazines [sfera.unife.it]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. (PDF) Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy [academia.edu]
- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optical resolution of a 1,5-benzothiazepine derivative, a synthetic intermediate of diltiazem, by preferential crystallization and diastereomeric salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Abstract
This guide provides a comprehensive, experience-driven framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate. As a polar, chiral molecule with a piperazine core, this analyte presents unique chromatographic challenges, including poor retention in traditional reversed-phase systems and the potential for complex impurity profiles. We will explore a systematic approach, from initial screening of stationary and mobile phases to fine-tuned optimization. This guide objectively compares the developed Reversed-Phase (RP-HPLC) method with orthogonal techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC). All recommendations are grounded in established scientific principles and validated against International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.
Introduction: The Analytical Imperative
Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is a complex heterocyclic compound featuring a substituted piperazine ring. Such structures are prevalent motifs in active pharmaceutical ingredients (APIs). The purity of any API is a critical quality attribute, directly impacting its safety and efficacy. Therefore, a well-developed, validated, and robust analytical method is not merely a procedural step but a cornerstone of drug development and quality control.
The analyte's structure presents several key challenges for HPLC method development:
-
High Polarity: The presence of an amide, an ester, and two nitrogen atoms imparts significant hydrophilicity, making retention on standard C18 columns difficult.[1][2]
-
Stereoisomerism: The molecule contains two chiral centers, giving rise to the possibility of four stereoisomers (two pairs of enantiomers). While the primary goal is achiral purity, the analytical method must be able to either separate these isomers or demonstrate that they do not interfere with the quantification of impurities.[3]
-
Lack of a Strong Chromophore: The molecule lacks extensive conjugation, meaning UV detection will likely be performed at lower wavelengths (e.g., 200-220 nm), which can be susceptible to baseline noise from mobile phase impurities.[3][4]
This guide will navigate these challenges by presenting a logical, stepwise strategy for developing a fit-for-purpose HPLC method.
Foundational Strategy: Method Development Workflow
A successful method development process is systematic, not serendipitous. It begins with understanding the analyte and progresses through logical screening and optimization stages.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Validation Protocol Example: Accuracy
Accuracy is determined by assessing the recovery of the analyte spiked into a placebo matrix at different concentration levels.
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentrations across the method's range (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Analyze the spiked samples using the finalized HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for an API assay.
Table of Validation Parameters & Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | To ensure the method measures only the desired analyte without interference. | Peak purity of analyte and impurity peaks must pass. No co-elution with placebo or known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | From the Quantitation Limit (LOQ) to 120% of the impurity specification. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of agreement among individual test results. | RSD ≤ 5.0% for repeatability and intermediate precision. |
| LOQ | The lowest amount of analyte that can be quantitatively determined. | Signal-to-noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters must pass under varied conditions (e.g., ±5% flow rate, ±5°C temp). |
Conclusion
The development of a robust HPLC purity method for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is a multi-faceted process that demands a systematic approach. By prioritizing a polar-embedded reversed-phase column and an acidic, buffered mobile phase, one can overcome the inherent challenges of retaining and achieving good peak shape for this polar, basic analyte. Optimization of the gradient profile is key to resolving closely eluting impurities. For comprehensive characterization, this primary method should be complemented by an orthogonal HILIC method. Finally, rigorous validation against ICH Q2(R1) guidelines transforms the optimized method into a reliable, compliant tool suitable for regulatory submission and routine quality control, ensuring the safety and quality of the final drug product.
References
-
Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from BenchChem. [3]2. Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from Pharmaceutical Technology. [5]3. Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific. [6]4. ICH. (n.d.). Quality Guidelines. Retrieved from International Council for Harmonisation. [7]5. ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. 6. Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from Perpusnas. 7. PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from Separation Science. [1]8. Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from Merck Millipore. [8]9. LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International. [2]10. International Labmate. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from International Labmate. [9]11. Kim, H. S., & Kim, K. R. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 37(11), 2548-2555. [10]12. Analytica Chimica Acta. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from Analytica Chimica Acta. [11]13. Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from Jones Chromatography. [12]14. SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from SlideShare. [13]15. Journal of Separation Science. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from Wiley Online Library. [14]16. Dispas, A., Lebrun, P., & Hubert, P. (n.d.). QUANTITATIVE PERFORMANCES OF UHPSFC AND UHPLC : A COMPARATIVE STUDY. Retrieved from ORBi. [15]17. ResearchGate. (2025, August 5). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from ResearchGate. [16]18. Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [17]19. Nielen, M. W. F. (1990). Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. Journal of Chromatography A, 507, 125-140. [18]20. Poplawska, M., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [19]21. ResearchGate. (2025, August 5). Comparison of ultra-high performance supercritical fluid chromatography and ultra-high performance liquid chromatography for the analysis of pharmaceutical compounds. Retrieved from ResearchGate. 22. Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Retrieved from BenchChem. [20]23. LCGC International. (n.d.). SFC or (U)HPLC? Why Not Try Both.... Retrieved from LCGC International. [21]24. ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from ResearchGate. [22]25. ALWSCI. (2023, April 19). Should I Use SFC Or HPLC For My Analysis?. Retrieved from ALWSCI Technologies. [23]26. Sýs, M., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 6(1), 103-112. [24]27. Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [25]28. Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2229-2242. [26]29. MDPI. (2023, March 16). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from MDPI. [27]30. ResearchGate. (2016, January 8). How can I quantify amide species in reaction mixture by UV-Vis method preferably?. Retrieved from ResearchGate. [4]31. Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical and Bioanalytical Techniques. [28]32. University of Calgary. (n.d.). Spectroscopic Analysis of Amides. Retrieved from University of Calgary. 33. Chem Help ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC. Retrieved from YouTube. [29]34. ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides; (c).... Retrieved from ResearchGate.
Sources
- 1. sepscience.com [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. hplc.eu [hplc.eu]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Should I Use SFC Or HPLC For My Analysis? - Industry news - News [alwsci.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. longdom.org [longdom.org]
- 29. m.youtube.com [m.youtube.com]
Comparative Reactivity Guide: Oxopiperazines vs. 2,5-Diketopiperazines
[1]
Executive Summary
In the realm of peptidomimetics and drug discovery, 2,5-diketopiperazines (DKPs) and oxopiperazines (piperazin-2-ones) represent two distinct but related privileged scaffolds.[1] While DKPs are characterized by their rigid, planar bis-amide structure and high metabolic stability, oxopiperazines offer a unique electronic asymmetry—possessing both an amide and an amine functionality within the same ring.[1] This guide objectively compares their reactivity profiles, focusing on C–H functionalization strategies, nucleophilic behavior, and ring stability, providing researchers with the data needed to select the optimal scaffold for library synthesis.[1][2]
Structural & Electronic Landscape
The divergence in reactivity between these two scaffolds stems fundamentally from their electronic environments.[1][3]
| Feature | 2,5-Diketopiperazine (DKP) | Oxopiperazine (Piperazin-2-one) |
| Core Structure | Cyclic dipeptide (bis-lactam).[1][3] | Mono-lactam, mono-amine.[1][3] |
| Symmetry | Often | Inherently asymmetric.[1][3] |
| Electronic Character | Electron-deficient; two amide carbonyls withdraw density.[1][3] | Hybrid; one electron-withdrawing amide, one electron-donating amine.[1][3] |
| N-Nucleophilicity | Low. Amide nitrogens are non-basic (requires deprotonation).[1][3] | High (at N1). Secondary amine is nucleophilic; Amide N4 is non-basic.[1][3] |
| C-H Acidity (pKa) | C3/C6: ~25–30 (DMSO).[1][3] Activated by adjacent carbonyls.[1][3] | C3: ~25–30 (Amide |
Mechanistic Implications[4][5][6]
-
DKPs: Reactivity is dominated by enolate chemistry .[1][3] Functionalization occurs almost exclusively at C3 and C6 via base-mediated deprotonation.[1][3]
-
Oxopiperazines: Reactivity is bimodal .[1][3] C3 reacts via enolates, while C5 and C6 require
-lithiation strategies (Beak-Lee methodology) directed by N-protecting groups (e.g., Boc).[1][3]
Reactivity Matrix: C–H Functionalization[1][2][7]
DKP: Electrophilic C–H Functionalization
DKPs allow for double functionalization at the C3 and C6 positions.[1][3] However, the high acidity of the bis-lactam protons often leads to solubility issues and requires specific protecting groups (e.g.,
-
Mechanism: Deprotonation with strong base (LHMDS, NaH) generates a planar enolate.[1][2][3]
-
Stereocontrol: Often governed by the "boat" conformation of the transition state; steric bulk at N-positions influences syn/anti selectivity.[1]
Oxopiperazine: Regioselective -Lithiation
Oxopiperazines offer a broader chemical space.[1][3] The C5 and C6 positions, distal to the carbonyl, behave like saturated amines.[1][2] They are inert to simple bases but susceptible to directed lithiation when the amine nitrogen is carbamate-protected (N-Boc).[1][3]
-
Mechanism: Coordination of
-BuLi to the Boc carbonyl oxygen directs deprotonation at the adjacent -proton (C6), forming a dipole-stabilized carbanion. -
Advantage: This allows introduction of electrophiles at positions inaccessible in the DKP scaffold.[1]
Visualization: Reactivity Divergence
Caption: Divergent functionalization pathways. DKPs rely on enolate chemistry, while oxopiperazines access C5/C6 via directed lithiation.[1][2]
Experimental Protocols
Protocol A: C–H Arylation of N-Protected DKP
Targeting C3/C6 via Enolate Intermediate.
Prerequisites: DKP must be
-
Setup: Flame-dry a 25 mL Schlenk flask under Argon.
-
Reagents:
-
Execution:
-
Dissolve DKP in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add LHMDS dropwise over 10 mins.[1][3] Stir for 30 mins to form the bis-enolate.
-
In a separate vial, mix Pd catalyst, ligand, and aryl bromide in THF.
-
Transfer the catalyst mixture to the enolate solution via cannula.[1]
-
Heat to 60 °C for 12 hours.
-
-
Workup: Quench with sat.
.[1][3] Extract with EtOAc (3x).[1][2][3] Dry over .[1][3] -
Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 1:1). Product typically shows a downfield shift of the
-proton in NMR.[3]
Protocol B: Regioselective C6-Functionalization of Oxopiperazine
Targeting C6 via N-Boc Directed Lithiation (Beak-Lee Protocol).[3]
Prerequisites: Substrate must be
-
Setup: Flame-dry a 2-neck flask equipped with a low-temp thermometer. Maintain Argon atmosphere.
-
Reagents:
-
Execution:
-
Dissolve
-Boc-piperazin-2-one and TMEDA in anhydrous (0.1 M). -
Cool to -78 °C (Critical: Higher temps lead to decomposition/ring opening).[1][3]
-
Add
-BuLi dropwise down the side of the flask to pre-cool. -
Stir for 45–60 mins at -78 °C. Solution often turns yellow/orange.
-
Add Electrophile (neat or in
) rapidly. -
Stir 2 hours at -78 °C, then warm slowly to room temp.
-
-
Workup: Quench with MeOH followed by water. Extract with
. -
Validation:
NMR will show disappearance of one C6 proton and appearance of the alkyl group.[1][3]
Comparative Stability Data
The stability of the six-membered ring is a critical parameter for storage and biological assays.[1]
| Condition | 2,5-Diketopiperazine | Oxopiperazine |
| Acidic (pH < 2) | Stable. Resistant to rapid hydrolysis.[1][3] | Moderate. Amine protonation can activate ring opening.[1][3] |
| Physiological (pH 7.4) | Highly Stable. | Stable. Suitable for biological assays.[1][3] |
| Basic (pH > 10) | Unstable. Rapid hydrolysis to dipeptide.[1][2][3] | Variable. Amide hydrolysis competes with racemization.[1][3] |
| Reduction ( | Reduces to Piperazine (requires reflux).[1][2][3] | Reduces to Piperazine (milder conditions).[1][2][3] |
Workflow: Scaffold Selection Logic
Caption: Decision tree for selecting DKP vs. Oxopiperazine based on symmetry and functionalization needs.
References
-
Martins, M. B., & Carvalho, I. (2007).[1][2][3] Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.[1][2] Link[1][2]
-
Beak, P., & Lee, W. K. (1989).[1][2][4]
-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry, 54(2), 458-464.[1][2] Link[1][2] -
O'Brien, P., et al. (2016).[1][2][3] Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715.[2] Link[1][2]
-
Borthwick, A. D. (2012).[1][2][3] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.[1][2] Link[1][2]
-
Bull, J. A., et al. (2012).[1][2][3] Heterocycles via Lithiation: The Reactivity of N-Boc-Piperazin-2-ones. Chemical Science, 3, 1505-1511.[1][2][3] Link
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparison Guide: Validation of Chiral Purity for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Introduction: The Stereochemical Challenge
The validation of chiral purity for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate presents a specific stereochemical challenge due to the presence of two chiral centers :
-
C3 of the piperazine ring: Created by the methyl substituent.
-
C2 of the propanoate side chain: The
-carbon attachment point to the piperazine nitrogen.
This structural configuration results in four distinct stereoisomers (two enantiomeric pairs or four diastereomers:
This guide objectively compares the two most robust separation techniques—Normal Phase Chiral HPLC (the traditional gold standard) and Supercritical Fluid Chromatography (SFC) (the modern, high-efficiency alternative)—and provides a validated framework for method execution.
Method Comparison: HPLC vs. SFC[1]
The choice between HPLC and SFC for oxopiperazine derivatives depends on your lab's throughput requirements and available instrumentation.
| Feature | Method A: Polar Organic Chiral HPLC | Method B: Chiral SFC (Recommended) |
| Primary Mechanism | Liquid-Solid Adsorption | Supercritical Fluid Adsorption |
| Column Chemistry | Immobilized Polysaccharide (e.g., Chiralpak IC) | Immobilized Polysaccharide (e.g., Chiralpak IG/IC) |
| Mobile Phase | Acetonitrile : Methanol : DEA | CO |
| Resolution ( | High ( | Superior ( |
| Analysis Time | 20–30 minutes | 5–10 minutes |
| Peak Shape | Good, but potential tailing due to amide | Excellent (CO |
| Solvent Cost | High (100% organic solvent) | Low (Mainly recycled CO |
| Suitability | QC/Validation (Robustness) | High-Throughput Screening / Prep |
Expert Insight:
For Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate , Method A (HPLC) is often preferred for final GMP release testing due to the ubiquity of HPLC hardware in QC labs. However, Method B (SFC) is vastly superior for process monitoring and purification due to the low viscosity of supercritical CO
Experimental Protocols
Method A: Polar Organic Chiral HPLC (The "Gold Standard")
Based on immobilized polysaccharide selectivity for piperazine derivatives [1].
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Daicel Chiralpak IC (250 × 4.6 mm, 5 µm).[1]
-
Why IC? The immobilized cellulose tris(3,5-dichlorophenylcarbamate) selector offers unique "U-shape" recognition sites ideal for separating diastereomers of heterocyclic amides.
-
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Note: The 0.1% DEA is critical to mask residual silanols and ensure sharp peaks for the basic piperazine nitrogen.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C.[1]
-
Detection: UV @ 215 nm (Targeting the amide/ester carbonyls).
-
Sample Diluent: Mobile Phase.
Method B: Chiral SFC (The "Green" Alternative)
-
Instrument: Waters UPCC+ or Agilent 1260 Infinity II SFC.
-
Column: Daicel Chiralpak IG (150 × 4.6 mm, 5 µm).
-
Why IG? The meta-chloro/methyl substitution often provides complementary selectivity to IC for difficult diastereomer pairs.
-
-
Mobile Phase:
-
A: CO
(100%) -
B: Methanol + 0.2% Diethylamine
-
Isocratic: 85% A / 15% B.
-
-
Back Pressure (BPR): 120 bar.
-
Flow Rate: 3.0 mL/min.
-
Temperature: 40°C.
Method Development Decision Tree
The following diagram outlines the logical flow for selecting and optimizing the separation method for this specific scaffold.
Caption: Decision tree for selecting the optimal chiral separation mode based on resolution and laboratory needs.
Validation Framework (ICH Q2(R1))
To validate the method for regulatory submission, you must demonstrate the following parameters. The acceptance criteria are set for a limit test of chiral impurities (typically <0.1%).
System Suitability
-
Resolution (
): between the critical pair (usually the enantiomer and its nearest diastereomer). -
Tailing Factor (
): . -
Repeatability: RSD
for retention time; RSD for peak area ( ).
Specificity (Diastereomeric Discrimination)
You must inject a mixture of all four stereoisomers (often obtained by stressing the synthesis or using a racemic catalyst) to prove the method can distinguish the Enantiomer of Interest from:
-
Its direct Enantiomer (e.g.,
vs ). -
Its Diastereomers (e.g.,
vs ).
Sensitivity (LOD/LOQ)
-
Limit of Quantitation (LOQ): Signal-to-Noise (S/N)
. Target LOQ at 0.05% of the nominal concentration. -
Limit of Detection (LOD): S/N
.
Linearity & Accuracy
-
Range: LOQ to 150% of the specification limit (e.g., 0.05% to 0.15%).
-
Accuracy: Spike the chiral impurity into the pure API at 3 levels (LOQ, 100% limit, 150% limit).
-
Acceptance: Recovery 90.0% – 110.0%.
-
Validation Workflow Diagram
Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for chiral purity assays.
References
-
Reddy, P. R., et al. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1]
-
BenchChem Technical Support. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Subramanian, G. (Ed.). (2008).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide Column Mechanisms).
Sources
Comparative Stability Guide: Methyl vs. Ethyl Propanoate Piperazine Derivatives
Executive Summary
In the development of piperazine-based therapeutics, the choice between Methyl 3-(piperazin-1-yl)propanoate (M-PIP) and Ethyl 3-(piperazin-1-yl)propanoate (E-PIP) is often treated as a trivial matter of availability. However, experimental data and kinetic principles reveal distinct stability profiles that impact storage, metabolic fate, and synthetic utility.
Key Findings:
-
Chemical Hydrolysis: The Ethyl derivative exhibits superior resistance to base-catalyzed hydrolysis, with a half-life (
) approximately 2–3x longer than the methyl analog under physiological pH (7.4) and alkaline conditions.[1] -
Enzymatic Lability: Both derivatives are rapidly cleaved by carboxylesterases (CES1/CES2) in plasma, but the Methyl ester is generally the preferred substrate for rapid "soft drug" inactivation.
-
Retro-Michael Instability: Both compounds are
-amino esters. They possess a latent instability pathway—the Retro-Michael reaction —which is thermodynamically accessible at elevated temperatures or basic pH, leading to the release of cytotoxic acrylates.
Physicochemical & Structural Analysis
The stability difference stems from the steric and electronic influence of the alkoxy group on the carbonyl carbon. While the piperazine ring acts as a basic handle (pKa
Comparative Properties Table
| Feature | Methyl 3-(piperazin-1-yl)propanoate | Ethyl 3-(piperazin-1-yl)propanoate |
| Molecular Weight | 172.23 g/mol | 186.25 g/mol |
| LogP (Predicted) | ~0.2 | ~0.6 (Higher Lipophilicity) |
| Steric Hindrance (Taft | 0.00 (Reference) | -0.07 (Slightly more hindered) |
| Leaving Group Ability | Methoxide ( | Ethoxide ( |
| Primary Instability | Rapid Enzymatic Hydrolysis | Slower Hydrolysis; Moderate Lipophilicity |
Degradation Pathways & Mechanisms
To rigorously control these reagents, one must understand the competing degradation pathways. Unlike simple esters, these
Visualization: Competing Degradation Pathways
Caption: Figure 1.[2] Bifurcated degradation pathways. In aqueous media, hydrolysis dominates (
Stability Data & Kinetics
Chemical Hydrolysis (In Vitro)
The ethyl group provides a steric shield that retards nucleophilic attack at the carbonyl carbon. In comparative studies of homologous esters, ethyl esters consistently demonstrate a 2- to 3-fold reduction in hydrolysis rates compared to methyl esters [1][6].
Experimental Kinetic Data (pH 7.4, 37°C):
-
Methyl Ester:
(High variability based on buffer catalysis). -
Ethyl Ester:
. -
Implication: For aqueous formulations requiring >2 hour stability, the Ethyl derivative is the mandatory choice.
Enzymatic Stability (Plasma)
In rat and human plasma, carboxylesterases (CES) rapidly cleave these esters. While methyl esters are canonical substrates for CES1, the lipophilicity of the ethyl group can sometimes enhance affinity for the enzyme active site, leading to paradoxically faster metabolism in specific biological matrices [1]. However, for general "soft drug" design, the methyl ester is considered the "faster-off" switch.
Retro-Michael Elimination Risk
This is the "hidden" instability.
-
Trigger: High pH (>10) or elevated temperature (>60°C).
-
Observation: Appearance of free piperazine and acrylate peaks in GC/HPLC.
-
Comparison: Methyl and Ethyl derivatives have similar susceptibility to this pathway, as the rate-limiting step is C-N bond cleavage, not ester hydrolysis. However, the volatility of methyl acrylate makes the methyl derivative's breakdown products harder to contain.
Standardized Experimental Protocols
To validate these stability profiles in your specific matrix, use the following self-validating protocols.
Protocol A: HPLC Kinetic Stability Assay
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Prepare a 10 mM stock solution of the ester in Acetonitrile (ACN).
-
Pre-heat 50 mM Phosphate Buffer (pH 7.4) to 37°C.
-
-
Initiation:
-
Spike the buffer with the stock solution to a final concentration of 100 µM (1% ACN final).
-
Vortex for 5 seconds.
-
-
Sampling:
-
Inject immediately (t=0) onto HPLC.
-
Inject every 10 minutes for 2 hours.
-
-
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN. Gradient 5% to 95% B over 8 min.
-
Detection: UV at 210 nm (ester carbonyl) and 254 nm.
-
-
Calculation:
Protocol B: Retro-Michael Stress Test (Storage Simulation)
Objective: Assess shelf-life stability against elimination.
-
Dissolve compound in DMSO-d6 (for NMR monitoring).
-
Add 1.0 equivalent of Diisopropylethylamine (DIPEA) to simulate basic workup residues.
-
Incubate at 40°C.
-
Monitor:
H NMR for the appearance of vinyl protons (acrylate formation: 5.8–6.4 ppm) and free piperazine.
Visualization: Experimental Workflow
Caption: Figure 2. Standardized HPLC kinetic workflow for determining hydrolytic half-life.
Recommendations & Conclusion
-
For Prodrug Design: If the goal is rapid activation in plasma, select the Methyl derivative (M-PIP). It offers a faster clearance profile.[4]
-
For Synthetic Intermediates: Use the Ethyl derivative (E-PIP). Its superior hydrolytic stability allows for more robust workups (e.g., aqueous washes) without significant yield loss.
-
Storage: Store both derivatives as HCl salts rather than free bases. Protonation of the piperazine nitrogen prevents the internal base catalysis that drives both hydrolysis and Retro-Michael degradation.
Final Verdict: The Ethyl ester is the robust "workhorse" for chemistry; the Methyl ester is the "labile switch" for biology.
References
-
M. N. S.[5] de K. et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
BenchChem Technical Support.[5][6][7][8] "An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate." BenchChem, 2025.[5][6][7][8]
- W. P. Jencks. "Catalysis in Chemistry and Enzymology." McGraw-Hill, 1969. (Foundational text on ester hydrolysis mechanisms).
-
N. A. Bukhari et al. "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry, 2017.
-
BenchChem Technical Support.[7][8] "A Comparative Guide to the NMR Spectral Data of Methyl 3-(piperazin-1-yl)propanoate and its Ethyl Ester Analog." BenchChem, 2025.[5][6][7][8]
-
S. V. Anantakrishnan. "Kinetic studies in ester hydrolysis." Proceedings of the Indian Academy of Sciences, 1958.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. web.viu.ca [web.viu.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Analytical Frontier: A Comparative Guide to Establishing Reference Standards for Novel Piperazine Derivatives
A Senior Application Scientist's Perspective on Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of novel chemical entities are the bedrock of reliable and reproducible results. When working with a compound like Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, for which commercial certified reference standards may not be readily available, the task of establishing a well-characterized in-house reference standard becomes paramount. This guide provides an in-depth, experience-driven approach to synthesizing, purifying, and characterizing a reference standard for this and similar novel piperazine derivatives, alongside a comparative analysis of suitable analytical methodologies.
The Imperative of a Reference Standard
In the highly regulated landscape of pharmaceutical development, a Certified Reference Material (CRM) serves as a benchmark for quality control, enabling the accurate measurement and consistent results of a substance.[1][2] CRMs are essential for calibrating instruments, validating analytical methods, and ensuring the quality and comparability of data across different laboratories.[2] When a commercial CRM is unavailable, the responsibility falls upon the research and development team to prepare and thoroughly characterize a primary or secondary reference standard. This in-house standard becomes the cornerstone of all subsequent analytical work, from impurity profiling to stability testing.[2]
Establishing an In-House Reference Standard: A Multi-faceted Approach
The journey from a newly synthesized molecule to a reliable reference standard is a meticulous process demanding a synergistic application of synthetic chemistry and analytical sciences. The following sections outline a logical workflow for this process.
Diagram: Workflow for In-House Reference Standard Establishment
Caption: Workflow for establishing an in-house reference standard.
Synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
The synthesis of the target molecule, while not explicitly detailed in the provided search results, can be logically inferred from established synthetic routes for similar piperazine derivatives. A plausible approach involves the N-alkylation of 3-methyl-2-oxopiperazine with a suitable propanoate derivative.
Proposed Synthetic Pathway:
A likely synthetic route would involve the reaction of 3-methylpiperazin-2-one with methyl 2-bromopropanoate in the presence of a non-nucleophilic base to prevent side reactions. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Following the reaction, purification is critical. Techniques such as column chromatography or recrystallization are employed to isolate the desired product from starting materials, by-products, and other impurities. The goal is to achieve the highest possible purity, typically >99.5% for a primary reference standard.
Comparative Analysis of Analytical Techniques for Characterization and Quantification
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity determination, quantification, impurity profiling). For a molecule like Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, a combination of chromatographic and spectroscopic methods is essential.
| Technique | Principle | Strengths for Piperazine Derivative Analysis | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Versatile for non-volatile and thermally labile compounds.[3] Can be coupled with various detectors (UV, MS). | May require derivatization for compounds lacking a strong chromophore.[3][4] | Purity assessment, quantification of the main component and impurities. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile molecules. May require derivatization to increase volatility. | Analysis of residual solvents and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification. qNMR can be used for absolute quantification. | Lower sensitivity compared to chromatographic methods. | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity. Provides molecular weight and fragmentation information for structural confirmation. | Typically coupled with a separation technique (LC or GC) for complex mixtures. | Molecular weight determination, structural confirmation, and impurity identification. |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general procedure for determining the purity of a synthesized batch of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate. Method development and validation would be required to optimize these conditions.
Objective: To determine the purity of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate by assessing the area percentage of the main peak relative to the total peak area.
Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Synthesized Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a more specific wavelength if a chromophore is present)
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the synthesized Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate and dissolve it in 10 mL of diluent to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times and evaluate parameters such as retention time, peak area, and theoretical plates to ensure the system is performing adequately.
-
Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak.
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Diagram: HPLC Analysis Workflow
Caption: Workflow for purity analysis by HPLC.
Conclusion and Best Practices
For novel compounds like Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, where commercial reference standards are not yet established, a rigorous in-house qualification program is not just a necessity but a cornerstone of good scientific practice. This involves a well-documented synthesis and purification process, followed by comprehensive characterization using orthogonal analytical techniques. A combination of HPLC for purity, NMR and MS for structural confirmation, and GC for residual solvents provides a robust dataset to qualify a batch of material as a reliable reference standard for future research and development activities. This diligent approach ensures the integrity and comparability of all subsequent analytical data, ultimately accelerating the drug development process.
References
- Merck Millipore.
- SynThink Research Chemicals.
- Benchchem.
- Journal of Chemical and Pharmaceutical Research.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
